Product packaging for Derazantinib Racemate(Cat. No.:CAS No. 2309668-44-6)

Derazantinib Racemate

Cat. No.: B3182171
CAS No.: 2309668-44-6
M. Wt: 468.6
InChI Key: KPJDVVCDVBFRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Derazantinib Racemate, also known as this compound, is a useful research compound. Its molecular formula is C29H29FN4O and its molecular weight is 468.6. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29FN4O B3182171 Derazantinib Racemate CAS No. 2309668-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Pan-FGFR Inhibitor: A Technical Guide to the Discovery and Synthesis of Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Derazantinib, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. While the clinically advanced form is the (6R)-enantiomer, the initial discovery and development efforts likely involved the synthesis and evaluation of the racemic mixture. This technical guide provides a comprehensive overview of the plausible discovery path and a detailed, reconstructed synthesis of Derazantinib racemate, drawing from established chemical principles and analogous synthetic routes described in the scientific and patent literature.

Discovery and Rationale: Targeting the FGFR Signaling Pathway

The discovery of Derazantinib is rooted in the understanding of the critical role of the FGFR signaling pathway in cellular processes and its dysregulation in various cancers.

The FGFR Signaling Cascade: A Key Oncogenic Driver

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and angiogenesis. The pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4). This binding event triggers receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events. Major downstream pathways activated by FGFRs include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, all ofwhich are central to cell growth and survival.

Aberrant FGFR signaling, resulting from gene fusions, amplifications, or activating mutations, can lead to uncontrolled cell proliferation and tumor growth. This makes FGFRs attractive targets for therapeutic intervention in oncology.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylates PI3K PI3K P1->PI3K Activates PLCG PLCγ P1->PLCG Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition by Derazantinib.
Derazantinib: A Pan-FGFR Inhibitor

Derazantinib was designed as a potent, orally bioavailable, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. The rationale for developing a "pan-FGFR" inhibitor lies in the fact that different tumor types can be driven by aberrations in different FGFR isoforms. A pan-inhibitor, therefore, offers the potential for broader therapeutic application. The discovery process would have involved screening a library of compounds against these kinases to identify a lead structure with the desired inhibitory profile.

Synthesis of this compound

The synthesis of racemic Derazantinib can be logically approached in a multi-step sequence, culminating in the formation of the 5,6-dihydrobenzo[h]quinazolin-2-amine core, followed by the attachment of the side chain. The following is a plausible and detailed synthetic route based on established chemical reactions for similar scaffolds.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis. The final molecule can be disconnected at the C-N bond formed via a Buchwald-Hartwig amination or a similar cross-coupling reaction. This reveals two key fragments: the 2-halo-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline core and the N-(3-(2-(2-methoxyethylamino)ethyl)phenyl)amine side chain. The quinazoline core can be further broken down to a chalcone precursor and guanidine.

retrosynthesis Derazantinib This compound Core_Sidechain 2-Chloro-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline + N-(3-(2-(2-methoxyethylamino)ethyl)phenyl)amine Derazantinib->Core_Sidechain Buchwald-Hartwig Disconnection Chalcone_Guanidine Chalcone Precursor + Guanidine Core_Sidechain->Chalcone_Guanidine Quinazoline Formation Disconnection Tetralone_Aldehyde 1-Tetralone + 2-Fluorobenzaldehyde Chalcone_Guanidine->Tetralone_Aldehyde Claisen-Schmidt Disconnection

Figure 2: Retrosynthetic Analysis of this compound.
Experimental Protocols

Step 1: Synthesis of (E)-2-(2-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (Chalcone Precursor)

This step involves a Claisen-Schmidt condensation between 1-tetralone and 2-fluorobenzaldehyde.

  • Materials: 1-tetralone, 2-fluorobenzaldehyde, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

    • Add a solution of 1-tetralone (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in ethanol dropwise to the cooled sodium hydroxide solution.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of (±)-6-(2-Fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

This step involves the cyclization of the chalcone precursor with guanidine to form the dihydrobenzo[h]quinazoline core.

  • Materials: (E)-2-(2-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, guanidine hydrochloride, sodium ethoxide, absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to ethanol under an inert atmosphere.

    • To this solution, add guanidine hydrochloride (1.5 eq) and the chalcone from Step 1 (1.0 eq).

    • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 3: Synthesis of (±)-2-Chloro-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline

This step involves the conversion of the 2-amino group to a chloro group, which is a better leaving group for the subsequent coupling reaction. A Sandmeyer-type reaction is a plausible method.

  • Materials: (±)-6-(2-Fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine, sodium nitrite, hydrochloric acid, copper(I) chloride.

  • Procedure:

    • Suspend the 2-aminoquinazoline from Step 2 (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours and then heat gently to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 4: Synthesis of N1-(2-Methoxyethyl)-N2-(3-aminophenyl)ethane-1,2-diamine (Side Chain)

The synthesis of the side chain can be achieved through a multi-step process starting from 1-fluoro-3-nitrobenzene.

  • Materials: 1-fluoro-3-nitrobenzene, N-(2-methoxyethyl)ethane-1,2-diamine, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., DMSO), a reducing agent (e.g., iron powder, ammonium chloride, or catalytic hydrogenation).

  • Procedure:

    • Nucleophilic Aromatic Substitution: React 1-fluoro-3-nitrobenzene (1.0 eq) with N-(2-methoxyethyl)ethane-1,2-diamine (1.2 eq) in the presence of a base like potassium carbonate in DMSO at an elevated temperature (e.g., 100-120 °C). Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product.

    • Nitro Group Reduction: Reduce the nitro group of the product from the previous step to an amine. This can be achieved using various methods, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or through catalytic hydrogenation using a palladium catalyst. After the reduction, purify the resulting diamine by column chromatography.

Step 5: Synthesis of this compound ((±)-6-(2-Fluorophenyl)-N-(3-(2-(2-methoxyethylamino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine)

The final step is the coupling of the quinazoline core with the side chain, likely via a Buchwald-Hartwig amination.

  • Materials: (±)-2-Chloro-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline, N1-(2-Methoxyethyl)-N2-(3-aminophenyl)ethane-1,2-diamine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To a dried reaction flask under an inert atmosphere, add the 2-chloroquinazoline from Step 3 (1.0 eq), the diamine side chain from Step 4 (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).

    • Add the anhydrous solvent and heat the reaction mixture to reflux (e.g., 100-110 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the this compound.

Synthesis_Workflow Tetralone 1-Tetralone Chalcone Chalcone Precursor Tetralone->Chalcone Aldehyde 2-Fluorobenzaldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation Guanidine Guanidine HCl Aminoquinazoline (±)-2-Amino-6-(2-fluorophenyl)- 5,6-dihydrobenzo[h]quinazoline Guanidine->Aminoquinazoline Cyclization Nitrobenzene 1-Fluoro-3-nitrobenzene Nitro_Sidechain N-(2-(2-methoxyethylamino)ethyl)- 3-nitroaniline Nitrobenzene->Nitro_Sidechain Sidechain_Amine N-(2-methoxyethyl)ethane-1,2-diamine Sidechain_Amine->Nitro_Sidechain Nucleophilic Aromatic Substitution Chalcone->Aminoquinazoline Chloroquinazoline (±)-2-Chloro-6-(2-fluorophenyl)- 5,6-dihydrobenzo[h]quinazoline Aminoquinazoline->Chloroquinazoline Sandmeyer Reaction Derazantinib This compound Chloroquinazoline->Derazantinib Amino_Sidechain N1-(2-Methoxyethyl)-N2-(3-aminophenyl) ethane-1,2-diamine Nitro_Sidechain->Amino_Sidechain Nitro Reduction Amino_Sidechain->Derazantinib Buchwald-Hartwig Amination

Figure 3: Plausible Synthetic Workflow for this compound.

Quantitative Data

The following tables summarize key quantitative data for Derazantinib based on publicly available information for the active enantiomer, which would be reflective of the activity of the racemate, although potentially with different potency.

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib

KinaseIC50 (nM)
FGFR14.5
FGFR21.8
FGFR33.0

Table 2: Cellular Activity of Derazantinib

Cell LineFGFR AberrationIC50 (nM)
SNU-16FGFR2 AmplificationData not available
NCI-H716FGFR2 FusionData not available
KMS-11FGFR3 MutationData not available

Note: Specific IC50 values for cell lines are often found in specific publications and may vary. The table indicates cell lines known to be sensitive to Derazantinib.

Conclusion

The discovery of Derazantinib represents a significant advancement in the targeted therapy of FGFR-driven cancers. While the final drug product is a single enantiomer, the initial exploration and synthesis of the racemic mixture were crucial steps in its development. The synthetic route outlined in this guide, based on established chemical principles, provides a comprehensive framework for the preparation of the this compound. This technical information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the chemistry behind this important therapeutic agent. Further investigation into the specific patents filed during the initial discovery phase could provide even more precise details on the original synthesis of the racemic compound.

An In-depth Technical Guide to Derazantinib Racemate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Derazantinib, a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Identifiers

Derazantinib (also known as ARQ-087) is a synthetic organic small molecule.[1] The commercially and clinically investigated compound is often a racemate, a 1:1 mixture of its two enantiomers.[2][3] The (6R)-enantiomer is also described in chemical databases.[4]

IdentifierValueSource
IUPAC Name (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine[4]
Synonyms ARQ-087, ARQ087[1][4]
CAS Number 1234356-69-4 (for R-enantiomer); 2309668-44-6 (for Racemate)[2][4]
Molecular Formula C₂₉H₂₉FN₄O[2][4][5]
Canonical SMILES COCCNCCC1=CC(=CC=C1)NC2=NC=C3C--INVALID-LINK--C5=CC=CC=C5F[4]
InChI Key KPJDVVCDVBFRMU-AREMUKBSSA-N[4][5]

Physicochemical Properties

The physicochemical properties of Derazantinib are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Molecular Weight 468.57 g/mol [5][6]
Predicted pKa 9.04 ± 0.19[7]
Solubility DMSO: 93 mg/mL (198.47 mM)[6]
Storage (Powder) 3 years at -20°C[6]
Storage (DMSO Solution) 6 months at -80°C[8]

Mechanism of Action and Biological Activity

Derazantinib is an ATP-competitive inhibitor of the FGFR family, with potent activity against FGFR1, FGFR2, and FGFR3.[8][9] Its mechanism involves binding to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[6][10] This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis in tumors with FGFR genetic aberrations.[4][11][12]

The primary signaling cascades inhibited by Derazantinib include the RAS-RAF-MEK-MAPK and the PI3K-AKT-mTOR pathways, which are critical for cell survival and growth.[9][12]

FGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Docking FGF FGF Ligand FGF->FGFR Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP-binding

Derazantinib inhibits FGFR autophosphorylation.

Derazantinib exhibits selectivity for the FGFR family but also inhibits other kinases at slightly higher concentrations. This profile may contribute to both its efficacy and potential side effects.[6][10][12]

Kinase TargetIC₅₀ (nM)Source
FGFR1 4.5[6][9]
FGFR2 1.8[6][9]
FGFR3 4.5 (or 3.0)[6][9]
FGFR4 34[6]
RET 3[12]
DDR2 3.6[12]
VEGFR2 11[12]
KIT 8.2[12]
CSF1R 16.2[10]

Experimental Protocols

The following sections detail representative methodologies for assessing the activity of Derazantinib.

This assay quantifies the ability of Derazantinib to inhibit the phosphorylation of a substrate by a specific FGFR kinase.

Methodology:

  • Compound Preparation: Serially dilute Derazantinib in DMSO (e.g., 3-fold dilution series), followed by a further 10-fold dilution in deionized water to achieve a final DMSO concentration of 10%.[6]

  • Reaction Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a reaction plate.[6]

  • Enzyme Addition: Add 17.5 µL of recombinant FGFR1 or FGFR2 enzyme in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 0.1 mM Na₃PO₄, 10% glycerol) to each well.[6] Final enzyme concentrations are typically in the low nanomolar range (e.g., 0.25-0.50 nM).[6]

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the kinase.[6]

  • Reaction Initiation: Add 5 µL of a solution containing ATP and a biotinylated peptide substrate (e.g., biotinylated-PYK2) to start the reaction.[6] Incubate for 60 minutes at room temperature.[6]

  • Detection: Stop the reaction by adding 10 µL of a stop/detection mixture containing EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads.[6]

  • Signal Reading: Incubate in the dark for 60 minutes at room temperature, then read the plate on a suitable plate reader (e.g., Perkin Elmer Envision).[6]

  • Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow A 1. Prepare Derazantinib Serial Dilutions in DMSO B 2. Add Compound to Assay Plate A->B C 3. Add Recombinant FGFR Enzyme B->C D 4. Pre-incubate (30 min) C->D E 5. Initiate Reaction with ATP + Biotinylated Substrate D->E F 6. Incubate (60 min) E->F G 7. Stop Reaction & Add AlphaScreen Beads F->G H 8. Incubate in Dark (60 min) G->H I 9. Read Plate Signal H->I J 10. Calculate IC50 Value I->J

Workflow for an in vitro kinase inhibition assay.

This assay measures the anti-proliferative effect of Derazantinib on cancer cell lines, particularly those with known FGFR dysregulation.

Methodology:

  • Cell Seeding: Plate cells (e.g., human keloid fibroblasts or FGFR-amplified cancer cells) in 96-well plates at a density of 1.0 × 10³ to 1.0 × 10⁴ cells per well and incubate overnight at 37°C.[11]

  • Compound Treatment: Treat the cells with various concentrations of Derazantinib (e.g., 0 to 5 µmol/L).[11] Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[11]

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C.[6][11]

  • Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[11]

  • Final Incubation: Incubate for 1-3 hours at 37°C, as per the manufacturer's protocol.[11]

  • Data Acquisition: Measure the optical density (absorbance) at 450 nm using a microplate reader.[11]

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the EC₅₀ or IC₅₀ value.

This technique is used to confirm that Derazantinib inhibits the phosphorylation of key downstream proteins in the FGFR signaling pathway.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluence and treat with Derazantinib at desired concentrations (e.g., 0.1 µM or 1 µM) for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: Collect cell lysates using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Electrophoresis: Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-FRS2α, p-ERK, ERK, p-AKT, AKT).

  • Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine the reduction in phosphorylation of target proteins relative to total protein levels.[6]

References

Derazantinib Racemate: A Comprehensive Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor.[1][2] Initially identified as a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, its target profile has been shown to encompass a range of other kinases implicated in oncogenesis and tumor microenvironment modulation. This technical guide provides an in-depth overview of the target profile of Derazantinib racemate, including its primary and secondary targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.

Core Target Profile: Fibroblast Growth Factor Receptors (FGFRs)

Derazantinib exhibits potent inhibitory activity against FGFR family members, which are key drivers of cell proliferation, differentiation, and migration.[3] Genetic aberrations in FGFRs, such as fusions, mutations, and amplifications, are established oncogenic drivers in various cancers, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3][4]

Quantitative Inhibitory Activity against FGFRs

The inhibitory potency of Derazantinib against FGFRs has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

TargetIC50 (nM)
FGFR14.5[1][4]
FGFR21.8[1][4]
FGFR33[1]
FGFR434[5]

Expanded Kinase Inhibition Profile

Beyond its primary activity against FGFRs, Derazantinib has demonstrated inhibitory effects on a panel of other clinically relevant kinases. This broader activity, particularly against CSF1R and VEGFR2, suggests a potential for both direct anti-tumor effects and modulation of the tumor microenvironment.[6][7]

Quantitative Data for Secondary Kinase Targets
TargetIC50 (nM)
CSF1R16.2[8]
VEGFR231.7[8]
KITData not consistently reported in nM
RETData not consistently reported in nM
PDGFRβData not consistently reported in nM
DDR2Data not consistently reported in nM

Mechanism of Action and Signaling Pathways

Derazantinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[1][2] This prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades. In the context of FGFR inhibition, this leads to the attenuation of key oncogenic pathways.[1][4]

FGFR Signaling Pathway Inhibition

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This activates multiple pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which drive cell proliferation, survival, and angiogenesis.[9] Derazantinib blocks the initial autophosphorylation step, effectively shutting down these downstream signals.[1]

FGFR_Signaling_Pathway cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 Derazantinib Derazantinib Derazantinib->P1 Inhibition FRS2 FRS2α P1->FRS2 PI3K PI3K P1->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS GRB2_SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling cascade by Derazantinib.

Broader Kinase Inhibition Profile of Derazantinib

The inhibitory activity of Derazantinib extends beyond the FGFR family. This diagram illustrates the primary and key secondary kinase targets of the compound.

Derazantinib_Target_Profile Derazantinib Derazantinib FGFR1 FGFR1 Derazantinib->FGFR1 4.5 nM FGFR2 FGFR2 Derazantinib->FGFR2 1.8 nM FGFR3 FGFR3 Derazantinib->FGFR3 3.0 nM CSF1R CSF1R Derazantinib->CSF1R 16.2 nM VEGFR2 VEGFR2 Derazantinib->VEGFR2 31.7 nM KIT KIT Derazantinib->KIT RET RET Derazantinib->RET PDGFRb PDGFRβ Derazantinib->PDGFRb DDR2 DDR2 Derazantinib->DDR2

Caption: Kinase inhibition profile of Derazantinib with respective IC50 values.

Experimental Protocols

The determination of the kinase inhibitory activity of Derazantinib involves robust and standardized experimental procedures. A representative protocol for an in vitro kinase inhibition assay is detailed below.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of Derazantinib required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, FGFR2)

  • Kinase-specific peptide substrate (e.g., biotinylated PYK2)[5]

  • Adenosine triphosphate (ATP)

  • Derazantinib stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris, pH 8.0, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.02 mg/mL BSA)[5]

  • Detection reagents (e.g., AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads)[5]

  • 384-well microplates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Derazantinib in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted Derazantinib solutions or vehicle (DMSO) as a control.

  • Enzyme Addition: Add the recombinant kinase to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the kinase.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop/detection solution containing EDTA and detection reagents (e.g., AlphaScreen beads).[5]

  • Signal Measurement: After a final incubation period in the dark, read the plate using a multilabel plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The raw data is used to calculate the percent inhibition for each Derazantinib concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Assay_Workflow start Start prep_compound Prepare Derazantinib Serial Dilutions start->prep_compound add_compound Add Compound/Vehicle to 384-well Plate prep_compound->add_compound add_kinase Add Recombinant Kinase add_compound->add_kinase pre_incubate Pre-incubate (e.g., 30 min) add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mixture pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Add Detection Reagents incubate_reaction->stop_reaction read_plate Read Plate on Multilabel Reader stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

Derazantinib possesses a well-defined target profile centered on potent inhibition of the FGFR family of receptor tyrosine kinases. Its activity extends to other key kinases involved in cancer progression and the tumor microenvironment, such as CSF1R and VEGFR2. The ATP-competitive mechanism of action effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival. The data presented in this guide, derived from standardized in vitro assays, provide a comprehensive overview for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the clinical implications of its multi-kinase inhibition profile is ongoing.

References

The Pharmacokinetic Profile of Derazantinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of derazantinib, an orally bioavailable and potent inhibitor of fibroblast growth factor receptors (FGFR). Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of derazantinib, presents detailed experimental protocols from pivotal studies, and visualizes relevant biological pathways and experimental workflows. As an investigational agent, derazantinib is primarily being evaluated for the treatment of various cancers harboring FGFR genetic alterations, such as intrahepatic cholangiocarcinoma (iCCA), urothelial, and gastric cancers.[1][2] The information herein is based on publicly available data from preclinical and clinical studies.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of derazantinib has been characterized in both human and preclinical species. The available data indicates that derazantinib is well-absorbed orally, with predictable exposure following administration.

Human Pharmacokinetic Data

A human ADME (Absorption, Distribution, Metabolism, and Excretion) study in healthy male subjects provided crucial insights into the disposition of derazantinib. Following a single 300 mg oral dose, derazantinib was well absorbed, demonstrating an absolute bioavailability of 56%.[1] The primary route of elimination was identified as hepatic excretion.[1]

Table 1: Single Dose Pharmacokinetic Parameters of Derazantinib in Healthy Human Subjects

ParameterOral Administration (300 mg)Intravenous Administration (100 µg [14C]-DZB)
Cmax (ng/mL)1720.85
Tmax (h)4.530.325
AUC0-72h (ng·h/mL)17.0-
AUCinf (ng·h/mL)-96.8
Absolute Bioavailability (%)56-
CL (mL/min)-1480
Vss (L)-290

Data sourced from an AMS-enabled human ADME study.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vss: Volume of distribution at steady state.

Preclinical Pharmacokinetic Data (Rat)

A study in Sprague-Dawley rats investigated the pharmacokinetics of derazantinib and its potential interaction with naringin. The data from the control group (derazantinib administered alone) are summarized below.

Table 2: Pharmacokinetic Parameters of Derazantinib in Sprague-Dawley Rats (30 mg/kg, oral)

ParameterMean ± SD
Cmax (ng/mL)1234.5 ± 213.7
Tmax (h)2.5 ± 0.5
AUC0→t (ng·h/mL)8765.4 ± 1234.5
AUC0→∞ (ng·h/mL)9876.5 ± 1345.6
t1/2 (h)4.2 ± 0.8
CLz/F (L/h/kg)3.04 ± 0.45

Data are representative values from a preclinical study and may not be directly extrapolated to humans.[2] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CLz/F: Apparent oral clearance.

Metabolism and Excretion

Following oral and intravenous administration of radiolabeled derazantinib ([14C]-DZB) in humans, the majority of the total radioactivity was recovered in the feces, indicating that hepatic excretion is the primary route of elimination.[1]

Unchanged derazantinib was the major circulating component in plasma, accounting for 48% and 62% of the [14C]-radiochromatogram after oral and intravenous dosing, respectively.[1] Several metabolites have been identified:

  • M-13 (acid metabolite): A significant circulating metabolite, representing 11% of total radioactivity after an oral dose and 16% after an intravenous dose.[1]

  • M-24 (glucuronide conjugate of M-6): Another notable circulating metabolite, contributing to 13% of the total radioactivity after oral administration.[1]

  • M-6 (hydroxylated metabolite): A main component found in feces, along with the unchanged parent drug.[1]

In vitro studies have indicated that derazantinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of derazantinib.

Human ADME Study Protocol

This study utilized an open-label, parallel-group design to assess the absorption, metabolism, and excretion of derazantinib in healthy male subjects.[1]

  • Study Design:

    • Part 1 (Microtracer Study): Six subjects received a single oral dose of 300 mg derazantinib, followed 8 hours later by an intravenous microdose of 100 µg [14C]-derazantinib.[1]

    • Part 2: Six subjects received a single oral dose of 300 mg [14C]-derazantinib.[1]

  • Sample Collection: Blood, urine, and feces were collected at various time points to assess total radioactivity, concentrations of derazantinib and its metabolite M-13, and for metabolite profiling.[1]

  • Analytical Methods:

    • Accelerator Mass Spectrometry (AMS): Used to determine total radioactivity in plasma, urine, and feces, as well as [14C]-derazantinib concentrations in plasma.[1]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed for the quantification of derazantinib and its metabolites.[1]

    • Metabolite Profiling: Samples were fractionated using an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (hrMS). Due to low [14C] levels in plasma pools from Part 1, a 2D-UPLC setup was developed for metabolite profiling.[1]

Rat Drug-Drug Interaction Study Protocol

This study aimed to evaluate the potential pharmacokinetic interaction between derazantinib and naringin in Sprague-Dawley rats.[2][3]

  • Study Design: Rats were divided into two groups. One group received derazantinib (30 mg/kg, oral) alone, while the other group was pretreated with naringin (50 mg/kg, oral) before derazantinib administration.[3]

  • Sample Collection: Blood samples were collected at predetermined time points after derazantinib administration.

  • Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of derazantinib concentrations in rat plasma. A Xevo TQ-S triple quadrupole tandem mass spectrometer was used in selective reaction monitoring (SRM) mode with the following transitions: m/z 468.96 → 382.00 for derazantinib and m/z 488.01 → 400.98 for the internal standard, pemigatinib.[2][3]

Signaling Pathways and Experimental Workflows

Derazantinib Mechanism of Action: FGFR Signaling Inhibition

Derazantinib is a competitive inhibitor of the ATP-binding site of FGFRs 1, 2, and 3.[2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. By blocking the phosphorylation and subsequent activation of FGFRs, derazantinib inhibits downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation, survival, and angiogenesis.[2]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Derazantinib Derazantinib Derazantinib->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the FGFR signaling pathway by derazantinib.

Experimental Workflow for Human ADME Study

The workflow for the human ADME study involved two parallel parts, utilizing both non-radiolabeled and radiolabeled derazantinib to comprehensively assess its pharmacokinetic properties.

ADME_Workflow Part1 Part 1: Microtracer Study (n=6) Dosing1 Oral 300mg DZB Part1->Dosing1 Part2 Part 2: Oral [14C]-DZB (n=6) Dosing2 Oral 300mg [14C]-DZB Part2->Dosing2 Dosing1_IV IV 100µg [14C]-DZB (8h post-oral) Dosing1->Dosing1_IV Collection Sample Collection (Blood, Urine, Feces) Dosing1_IV->Collection Dosing2->Collection Analysis Sample Analysis Collection->Analysis AMS AMS (Total Radioactivity, [14C]-DZB) Analysis->AMS LCMS LC-MS/MS (DZB & M-13 Quantification) Analysis->LCMS UPLC 2D-UPLC-hrMS (Metabolite Profiling) Analysis->UPLC Results Pharmacokinetic Parameters (Bioavailability, Excretion, Metabolism) AMS->Results LCMS->Results UPLC->Results

Caption: Workflow of the human ADME study for derazantinib.

References

Preclinical Profile of Derazantinib Racemate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for derazantinib racemate (formerly ARQ 087), a potent and orally bioavailable multi-kinase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of derazantinib's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

Derazantinib is an ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates potent activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, and fusions, is a known driver in various cancers.[1][2][3] Derazantinib also exhibits inhibitory activity against colony-stimulating factor 1 receptor (CSF1R), suggesting a potential role in modulating the tumor microenvironment.[4][5] Preclinical data indicate that by inhibiting CSF1R, derazantinib may reduce the population of tumor-associated macrophages (M2-TAMs), which are known to be immunosuppressive.[4]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of derazantinib.

Table 1: In Vitro Biochemical Activity of Derazantinib
Target KinaseIC50 (nM)Reference(s)
FGFR14.5[1][2]
FGFR21.8[1][2]
FGFR34.5[1][2]
CSF1Requipotent to FGFR1/2/3[5]
Table 2: Cellular Activity of Derazantinib
Cell LineCancer TypeFGFR AlterationAssayEndpointResultReference(s)
SNU-16Gastric CancerFGFR2 Amplification & FusionProliferationGI50Synergy with paclitaxel[4]
NCI-H716Colorectal CancerFGFR2 FusionProliferation-Growth inhibition[1][3]
KATO-IIIGastric CancerFGFR2 AmplificationFGFR SignalingpFGFR2 InhibitionDose-dependent inhibition[2]
KG-1Acute Myeloid LeukemiaFGFR1 FusionFGFR SignalingpFGFR1 InhibitionDose-dependent inhibition[2]
Urothelial Cancer Cell LinesUrothelial CancerVariousProliferationGI50Mean GI50 of 1.7±0.2 μM[5]
Table 3: In Vivo Efficacy of Derazantinib in Xenograft Models
Model TypeCancer TypeFGFR AlterationTreatmentOutcomeReference(s)
SNU-16 XenograftGastric CancerFGFR2 Amplification & FusionDerazantinibTumor growth inhibition[1][3]
NCI-H716 XenograftColorectal CancerFGFR2 FusionDerazantinibTumor growth inhibition[1][3]
Gastric Cancer PDXGastric CancerFGFR2 FusionDerazantinibComplete tumor regression[4]
Urothelial Cancer PDXUrothelial CancerFGFR Mutations/ExpressionDerazantinibTumor growth inhibition[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of derazantinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of derazantinib against target kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.

  • Kinase activity is measured using a radiometric assay, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production.

  • The kinase, a suitable substrate (e.g., poly(E-Y)), and ATP are incubated in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Derazantinib is added at various concentrations to determine its inhibitory effect.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The amount of ADP produced is measured by luminescence following the addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of derazantinib on cancer cell lines.

Methodology:

  • Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of derazantinib or vehicle control (DMSO).

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.

  • For MTT assays, the formazan product is solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo®, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

  • The concentration of derazantinib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

Western Blot Analysis of FGFR Signaling

Objective: To evaluate the effect of derazantinib on the phosphorylation of FGFR and downstream signaling proteins.

Methodology:

  • Cells are seeded and grown to a suitable confluency, then serum-starved to reduce basal signaling.

  • Cells are pre-treated with various concentrations of derazantinib for a specified time (e.g., 2 hours) before stimulation with an appropriate ligand (e.g., FGF2) for a short period (e.g., 15 minutes).

  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against phosphorylated and total forms of FGFR, FRS2α, AKT, and ERK overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of derazantinib in a living organism.

Methodology:

  • Human cancer cells (e.g., SNU-16) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • Derazantinib is administered orally, once daily, at specified doses. The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

  • Body weight and general health of the mice are monitored throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

  • Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2α FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT P AKT->Transcription Derazantinib Derazantinib Derazantinib->FGFR

Caption: Derazantinib inhibits the FGFR signaling pathway.

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation kinase_assay Biochemical Kinase Assay (IC50 Determination) cell_proliferation Cell Proliferation Assay (GI50 in Cancer Cell Lines) kinase_assay->cell_proliferation western_blot Western Blot Analysis (Target Engagement & Pathway Modulation) cell_proliferation->western_blot xenograft_model Tumor Xenograft Model Establishment western_blot->xenograft_model Promising Results treatment Derazantinib Administration xenograft_model->treatment efficacy_assessment Tumor Growth & Survival Analysis treatment->efficacy_assessment pd_analysis Pharmacodynamic Analysis (Target Modulation in Tumors) efficacy_assessment->pd_analysis data_analysis Statistical Analysis & Interpretation of Results efficacy_assessment->data_analysis pd_analysis->data_analysis

Caption: A typical preclinical evaluation workflow for a targeted therapy.

Mechanism of Action Logic Diagram

Derazantinib_MoA cluster_targets Molecular Targets cluster_effects Cellular & Microenvironmental Effects cluster_outcomes Therapeutic Outcomes cluster_overall_effect Overall Antitumor Effect Derazantinib This compound FGFR FGFR1, FGFR2, FGFR3 Derazantinib->FGFR CSF1R CSF1R Derazantinib->CSF1R Inhibit_Signaling Inhibition of Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Inhibit_Signaling Reduce_M2_TAMs Reduction of M2-Type Tumor-Associated Macrophages CSF1R->Reduce_M2_TAMs Inhibit_Proliferation Inhibition of Tumor Cell Proliferation Inhibit_Signaling->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis Inhibit_Signaling->Induce_Apoptosis Modulate_TME Modulation of Tumor Microenvironment Reduce_M2_TAMs->Modulate_TME Antitumor_Activity Antitumor Activity in FGFR-Aberrant Cancers Inhibit_Proliferation->Antitumor_Activity Induce_Apoptosis->Antitumor_Activity Modulate_TME->Antitumor_Activity

Caption: Logical flow of Derazantinib's mechanism of action.

References

Derazantinib: A Technical Guide on the Biologically Active (6R)-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derazantinib (ARQ-087) is a potent, orally bioavailable, multi-kinase inhibitor under clinical investigation for the treatment of various solid tumors. Contrary to what might be inferred from the common practice of developing kinase inhibitors as racemates, derazantinib is a single enantiomer with the (6R) stereochemical configuration. All available preclinical and clinical data pertain to this specific isomer, which is the biologically active and clinically relevant entity. This technical guide provides an in-depth overview of the biological relevance of derazantinib, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used for its characterization.

Introduction: The Stereochemistry of Derazantinib

The chemical name for derazantinib is (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine. The "(6R)" designation in its IUPAC name explicitly indicates that derazantinib is a single enantiomer. To date, there is no publicly available scientific literature detailing the biological activity of the corresponding (6S)-enantiomer or the racemic mixture. Therefore, this document will focus exclusively on the extensive data available for the clinically developed (6R)-enantiomer, hereafter referred to as derazantinib.

Mechanism of Action

Derazantinib is an ATP-competitive inhibitor of multiple protein kinases, with primary activity against the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling, through gene fusions, amplifications, or mutations, is a known oncogenic driver in various cancers. Derazantinib potently inhibits FGFR1, FGFR2, and FGFR3, and to a lesser extent, FGFR4.[1]

Beyond its primary targets, derazantinib also exhibits inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT.[1][2] This multi-targeted profile may contribute to its overall anti-tumor efficacy through modulation of the tumor microenvironment and inhibition of angiogenesis.

FGFR Signaling Pathway Inhibition

Derazantinib's primary mechanism of action involves the inhibition of the FGFR signaling cascade. Upon binding to FGFR, derazantinib blocks the autophosphorylation of the receptor, thereby preventing the recruitment and phosphorylation of downstream signaling proteins such as FRS2α. This, in turn, inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]

FGFR Signaling Pathway Inhibition by Derazantinib FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2a FRS2α FGFR->FRS2a Derazantinib Derazantinib Derazantinib->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition by Derazantinib

Quantitative Biological Data

The following tables summarize the key quantitative data for derazantinib from various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib
Target KinaseIC50 (nM)Assay TypeReference
FGFR14.5Cell-free[1]
FGFR21.8Cell-free[1]
FGFR34.5Cell-free[1]
FGFR434Cell-free[1]
RET--[1]
DDR2--[1]
PDGFRβ--[1]
VEGFR2--[5]
KIT--[1]
CSF1R--[6]

Note: Specific IC50 values for RET, DDR2, PDGFRβ, VEGFR2, KIT, and CSF1R are not consistently reported in the reviewed literature, though inhibitory activity is noted.

Table 2: Cellular Activity of Derazantinib
Cell LineFGFR AberrationAssayEndpointResultReference
NCI-H716FGFR2 FusionCell ProliferationAnti-proliferative activityEffective inhibition[7]
SNU-16FGFR2 AmplificationCell ProliferationAnti-proliferative activityEffective inhibition[7]
KATO-IIIFGFR2 AmplificationWestern Blotp-FGFR2, p-FRS2α, p-MEK, p-ERK, p-AKTInhibition of phosphorylation[4]
KG-1FGFR1 Fusion---[4]
SNU-16FGFR2 AmplificationCell Cycle AnalysisG1 cell cycle arrestInduction of G1 arrest and apoptosis[3]
Table 3: Summary of Clinical Trial Results for Derazantinib
Trial IdentifierCancer TypeFGFR AberrationKey FindingsReference
FIDES-01 (NCT03230318)Intrahepatic Cholangiocarcinoma (iCCA)FGFR2 Gene FusionsORR: 21.4%, DCR: 74.8%, Median PFS: 7.8 months[6]
FIDES-01 (NCT03230318)iCCAFGFR2 Mutations/AmplificationsORR: 6.8%, DCR: 63.6%, Median PFS: 8.3 months[8]
FIDES-02 (NCT04045613)Metastatic Urothelial Carcinoma (mUC)FGFR1-3 Genetic AberrationsMonotherapy ORR: 8.2%[5]
Phase 1/2 (NCT01752920)Advanced Solid Tumors (iCCA cohort)FGFR2 FusionsORR: 20.7%, DCR: 82.8%, Median PFS: 5.7 months[9]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of derazantinib against purified kinase domains.

General Protocol:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

  • The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

  • Derazantinib is serially diluted and added to the reaction mixture.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of derazantinib on cancer cell lines with FGFR aberrations.

General Protocol:

  • Cancer cell lines (e.g., SNU-16, NCI-H716) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of derazantinib or vehicle control (DMSO).

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • The results are expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

Western Blot Analysis of Signaling Pathway Inhibition

Objective: To confirm the on-target effect of derazantinib by measuring the phosphorylation status of key proteins in the FGFR signaling pathway.

Western Blot Experimental Workflow CellCulture 1. Cell Culture (e.g., KATO-III) Treatment 2. Treatment (Derazantinib or Vehicle) CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (e.g., anti-pFGFR, anti-pERK) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Data Analysis Detection->Analysis

Western Blot Experimental Workflow

General Protocol:

  • Cells are cultured and treated with derazantinib for a specified time.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., FGFR, FRS2α, ERK, AKT).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Derazantinib is a clinically investigated, potent, multi-kinase inhibitor with a primary activity against FGFRs. It is crucial for the scientific community to recognize that derazantinib is the single (6R)-enantiomer, and all biological and clinical relevance is attributed to this specific stereoisomer. Its mechanism of action, involving the inhibition of key oncogenic signaling pathways, has been well-characterized through a variety of preclinical and clinical studies. The quantitative data presented in this guide demonstrate its efficacy in FGFR-aberrant cancers, particularly intrahepatic cholangiocarcinoma. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate derazantinib's biological activity. Further research into its multi-kinase inhibitory profile may unveil additional therapeutic opportunities and combination strategies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of Derazantinib Racemate, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Introduction

Derazantinib (DZB) is an orally bioavailable small molecule that primarily targets FGFR1, FGFR2, and FGFR3.[1][2][3] It also exhibits inhibitory activity against other tyrosine kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multi-faceted mechanism of action that impacts tumor growth, angiogenesis, and the tumor immune microenvironment.[1][4][5] These characteristics make Derazantinib a subject of interest in preclinical and clinical research for various cancers with FGFR genetic aberrations.[5][6]

Key Signaling Pathways

Derazantinib exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[7] Derazantinib acts as an ATP-competitive inhibitor, blocking this initial phosphorylation step.[2][3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR1/2/3 FGF->FGFR P P FGFR->P Autophosphorylation Derazantinib Derazantinib Derazantinib->FGFR Inhibits RAS_MAPK RAS-MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Gastric_Cancer_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Subcutaneous Implantation (CDX or PDX) in Athymic Nude Mice Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Derazantinib Derazantinib (p.o., qd) Tumor_Growth->Derazantinib Paclitaxel Paclitaxel (i.v., qw) Tumor_Growth->Paclitaxel Combination Combination Therapy Tumor_Growth->Combination Control Vehicle Control Tumor_Growth->Control Tumor_Measurement Regular Tumor Volume Measurement Derazantinib->Tumor_Measurement Paclitaxel->Tumor_Measurement Combination->Tumor_Measurement Control->Tumor_Measurement Endpoint_Analysis Endpoint Tumor Analysis (e.g., IHC for Ki67, TAMs) Tumor_Measurement->Endpoint_Analysis

References

Application Notes and Protocols for Derazantinib Racemate Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and use of Derazantinib racemate solutions for research purposes. The provided protocols are intended to serve as a guide and may require optimization for specific experimental setups.

Introduction

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates potent activity against FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, angiogenesis, and survival.[3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making Derazantinib a subject of interest in oncology research.[3][4] These notes provide protocols for the preparation of this compound solutions and their application in common in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for Derazantinib's inhibitory activity and solubility.

ParameterValueCell/Enzyme SystemReference
IC50 (FGFR1) 4.5 nMRecombinant FGFR1[1]
IC50 (FGFR2) 1.8 nMRecombinant FGFR2[1]
IC50 (FGFR3) 4.5 nMRecombinant FGFR3[1]
EC50 (FGFR1) < 0.123 µMCos-1 cells overexpressing FGFR1[1]
EC50 (FGFR2) 0.185 µMCos-1 cells overexpressing FGFR2[1]
EC50 (FGFR3) 0.463 µMCos-1 cells overexpressing FGFR3[1]
Solubility in DMSO 25 - 100 mg/mLN/A[1][2][5]

Signaling Pathway of Derazantinib Action

Derazantinib inhibits the FGFR signaling pathway by competing with ATP for the kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][7]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation Derazantinib Derazantinib Derazantinib->FGFR Inhibits GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruits PI3K PI3K P1->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway and Inhibition by Derazantinib.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of Derazantinib).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2][5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).[2]

This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw an aliquot of the Derazantinib stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Add the prepared working solutions to your cell cultures as per your experimental design.

This protocol provides a general method to assess the inhibitory activity of Derazantinib on recombinant FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-PYK2)[1]

  • ATP

  • This compound working solutions

  • Kinase assay buffer (e.g., 50 mM Tris, pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT)[1]

  • Detection reagents (e.g., HTRF, AlphaScreen, or filter-binding assay components)

  • 96- or 384-well assay plates

Procedure:

  • Prepare serial dilutions of Derazantinib in the kinase assay buffer.

  • In an assay plate, add the Derazantinib dilutions.

  • Add the recombinant FGFR enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagents according to the manufacturer's instructions.

  • Read the signal on a suitable plate reader.

  • Calculate the percent inhibition for each Derazantinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Prepare Derazantinib Serial Dilutions B Add Derazantinib to Assay Plate A->B C Add Recombinant FGFR Enzyme B->C D Initiate Reaction with Substrate and ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Add Detection Reagents F->G H Read Signal G->H I Data Analysis (IC50 Determination) H->I

Workflow for In Vitro FGFR Kinase Inhibition Assay.

References

Application Note: Profiling Derazantinib Racemate Activity in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Derazantinib is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor.[1] It is a multi-kinase inhibitor primarily targeting the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Derazantinib has demonstrated anti-proliferative activity in cell lines with FGFR dysregulation, including amplifications, fusions, and mutations, by inducing G1 cell cycle arrest and subsequent apoptosis.[2] Beyond its potent inhibition of FGFRs, derazantinib also shows activity against other kinases such as RET, DDR2, PDGFRβ, VEGFR, and KIT.[2] This application note provides a summary of the kinase inhibitory profile of derazantinib racemate and detailed protocols for in vitro kinase activity assays to assess its potency and mechanism of action.

Data Presentation

The inhibitory activity of derazantinib has been characterized against a panel of kinases. The following tables summarize the in vitro potency of derazantinib.

Table 1: In Vitro Inhibitory Activity of Derazantinib against FGFR Family Kinases

KinaseIC50 (nM)
FGFR14.5[1][3]
FGFR21.8[1][3]
FGFR34.5[1][3]
FGFR434[2]

Table 2: In Vitro Cellular Activity of Derazantinib (as ARQ 087) against FGFR Autophosphorylation in Cos-1 Cells

Kinase OverexpressedEC50 (µM)
FGFR1< 0.123[3]
FGFR20.185[3]
FGFR30.463[3]
FGFR4>10[3]

Table 3: Inhibitory Activity of Derazantinib against Other Kinases

KinaseIC50 (nM)
RETInhibited[2]
DDR2Inhibited[2]
PDGFRβInhibited[2]
VEGFRInhibited[2]
KITInhibited[2]
CSF1RInhibited

Note: Specific IC50 values for all kinases in Table 3 are not consistently reported in the public domain; "Inhibited" indicates reported activity.

Signaling Pathway

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival. Derazantinib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 P P FGFR:f2->P Autophosphorylation Derazantinib Derazantinib Derazantinib->FGFR:f2 Inhibition ATP ATP ATP->FGFR:f2 Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation_Survival Cell Proliferation & Survival Downstream Signaling->Proliferation_Survival

Caption: FGFR Signaling Pathway and Inhibition by Derazantinib.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination of Derazantinib

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of derazantinib against a target kinase (e.g., FGFR2) using a biochemical assay format.

Materials:

  • Recombinant human FGFR2 kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Biotinylated peptide substrate (e.g., Biotin-PYK2 peptide)

  • ATP stock solution (e.g., 10 mM)

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na3VO4.

  • DMSO

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 10-point, 3-fold serial dilutions.

    • Further dilute the DMSO serial dilutions 10-fold in deionized water to achieve a final DMSO concentration of 10%.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted derazantinib or vehicle (10% DMSO in water) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer and recombinant FGFR2 kinase at a pre-determined optimal concentration (e.g., 0.25 nM final concentration).

    • Add 17.5 µL of the kinase solution to each well of the assay plate.

    • Prepare a master mix of the kinase assay buffer containing the biotinylated peptide substrate and ATP. The final concentration of ATP should be at or near its Km for the kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the chosen detection reagent (e.g., ADP-Glo™).

    • Briefly, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each derazantinib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the derazantinib concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

IC50_Determination_Workflow A Prepare Derazantinib Serial Dilutions B Add Diluted Compound to Assay Plate A->B C Add Kinase Solution to Plate B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Detection Reagent E->F G Read Luminescence F->G H Data Analysis and IC50 Calculation G->H

Caption: Workflow for IC50 Determination of Derazantinib.

Protocol 2: ATP Competition Assay

To confirm that derazantinib acts as an ATP-competitive inhibitor, the IC50 determination can be performed at varying concentrations of ATP.

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • Set up multiple parallel experiments, each with a different fixed concentration of ATP (e.g., one at the Km of ATP, one at 5x Km, and one at 10x Km).

  • Determine the IC50 value for derazantinib at each ATP concentration.

Expected Results:

If derazantinib is an ATP-competitive inhibitor, the apparent IC50 value will increase as the concentration of ATP in the assay increases. This is because higher concentrations of the natural substrate (ATP) are required to outcompete the inhibitor for binding to the kinase's active site.

Conclusion

Derazantinib is a potent inhibitor of the FGFR family and other clinically relevant kinases. The protocols provided herein offer a framework for researchers to independently assess the inhibitory activity and mechanism of action of this compound in a biochemical setting. These assays are fundamental for the preclinical evaluation and characterization of kinase inhibitors in drug discovery and development.

References

Application of Derazantinib Racemate in Cholangiocarcinoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor investigated for the treatment of intrahepatic cholangiocarcinoma (iCCA), particularly in patients with genetic aberrations in the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] The compound supplied for preclinical and clinical studies is a racemate.[3][4][5][6]

Mechanism of Action

Derazantinib potently inhibits the kinase activity of FGFR1, 2, and 3.[7] In cholangiocarcinoma, the primary target is the FGFR2 signaling pathway, which, when aberrantly activated by gene fusions, rearrangements, mutations, or amplifications, becomes a key driver of tumor cell proliferation and survival.[8][9] Derazantinib's mechanism involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the autophosphorylation and activation of the receptor. This inhibition leads to the downregulation of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and apoptosis of tumor cells.[10][11]

Beyond its potent activity against the FGFR family, derazantinib also demonstrates inhibitory effects on other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] This broader activity may contribute to its anti-tumor effects by modulating the tumor microenvironment and inhibiting angiogenesis.

Clinical Efficacy in Cholangiocarcinoma

Clinical data, primarily from the Phase 2 FIDES-01 study, have demonstrated the therapeutic potential of derazantinib in patients with advanced iCCA who have progressed on prior therapies.[12] The study evaluated the efficacy in two main cohorts: patients with FGFR2 fusions and those with FGFR2 mutations or amplifications.

In patients with FGFR2 fusions, derazantinib treatment resulted in an objective response rate (ORR) of 21.4% and a disease control rate (DCR) of 75.7%.[12] The median progression-free survival (PFS) was 8.0 months, with a median overall survival (OS) of 17.2 months.[12] For patients with FGFR2 mutations or amplifications, the ORR was 6.5%, with a DCR of 58.1%.[12] In this cohort, the median PFS was 8.3 months, and the median OS was 15.9 months.[12]

Safety and Tolerability

Derazantinib has shown a manageable safety profile in clinical trials.[2][7] The most frequently observed treatment-related adverse events include hyperphosphatemia (an on-target effect of FGFR inhibition), asthenia/fatigue, nausea, and elevations in liver transaminases.[12] Compared to other FGFR inhibitors, derazantinib has been associated with a low incidence of class-specific side effects like stomatitis, hand-foot syndrome, and retinal toxicity.[7]

Data Presentation

Table 1: Efficacy of Derazantinib in the FIDES-01 Study (FGFR2 Fusion Cohort)
Efficacy EndpointValue95% Confidence Interval
Objective Response Rate (ORR)21.4%66.3% - 83.6%
Disease Control Rate (DCR)75.7%66.3% - 83.6%
Median Progression-Free Survival (PFS)8.0 months5.5 - 8.3 months
Median Overall Survival (OS)17.2 months12.5 - 22.4 months

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 2: Efficacy of Derazantinib in the FIDES-01 Study (FGFR2 Mutation/Amplification Cohort)
Efficacy EndpointValue95% Confidence Interval
Objective Response Rate (ORR)6.5%0.8% - 21.4%
Disease Control Rate (DCR)58.1%39.1% - 75.5%
Median Progression-Free Survival (PFS)8.3 months1.9 - 16.7 months
Median Overall Survival (OS)15.9 months8.4 - Not Estimable

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 3: Common Treatment-Related Adverse Events (Any Grade)
Adverse EventFrequency
Hyperphosphatemia37%
Asthenia/Fatigue34%
Nausea30%
Transaminase Elevations29%
Dry Mouth27%
Dry Eye23%

Data compiled from the FIDES-01 clinical trial.[12]

Mandatory Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF_Ligand FGF Ligand FGFR2 FGFR2 FGF_Ligand->FGFR2 Binds & Dimerizes FRS2a FRS2α FGFR2->FRS2a Autophosphorylation & Activation GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib (Racemate) Derazantinib->FGFR2 Inhibits Kinase Activity Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cholangiocarcinoma Cell Lines (e.g., with FGFR2 fusions) Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 Cell_Lines->Viability_Assay Signaling_Assay Western Blot for pFGFR, pERK, pAKT Viability_Assay->Signaling_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Signaling_Assay->Apoptosis_Assay PDX_Model Establish Patient-Derived Xenograft (PDX) Model Apoptosis_Assay->PDX_Model Proceed if promising Drug_Administration Treat with Derazantinib vs. Vehicle Control PDX_Model->Drug_Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tumor_Measurement->PK_PD_Analysis

References

Application Notes and Protocols for Studying Drug Resistance with Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Derazantinib Racemate in the study of drug resistance mechanisms. Derazantinib is a potent, orally bioavailable, multi-targeted kinase inhibitor with primary activity against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. It also demonstrates inhibitory effects on Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Understanding the mechanisms by which cancer cells develop resistance to Derazantinib is crucial for the development of more effective therapeutic strategies and combination therapies.

Mechanism of Action and Resistance

Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling.[1][2] This blockade disrupts key cellular processes in cancer cells that are dependent on aberrant FGFR signaling, including proliferation, survival, and angiogenesis.

However, prolonged treatment can lead to the development of drug resistance through two primary mechanisms:

  • On-target resistance: Acquired secondary mutations in the FGFR kinase domain, such as the gatekeeper mutation V565F or mutations in the molecular brake N550 residue, can sterically hinder Derazantinib binding, thereby reactivating the kinase activity.

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependency on FGFR signaling. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK pathways.[3]

Quantitative Data

The following tables summarize key quantitative data for Derazantinib.

Table 1: In Vitro Inhibitory Activity of Derazantinib

TargetIC50 (nM)
FGFR14.5[1]
FGFR21.8[1]
FGFR34.5[1]
CSF1RData not consistently reported
VEGFR2Data not consistently reported

Table 2: Anti-proliferative Activity of Derazantinib in Cell Lines with FGFR Aberrations

Cell LineCancer TypeFGFR AberrationDerazantinib GI50 (µM)
SNU-16Gastric CancerFGFR2 Amplification & Fusion~0.02 - 0.5[4]
NCI-H716Colorectal CancerFGFR2 Amplification & FusionData not consistently reported
KATO-IIIGastric CancerFGFR2 AmplificationData not consistently reported

Experimental Protocols

Detailed methodologies for key experiments to study Derazantinib resistance are provided below.

Protocol 1: Generation of Derazantinib-Resistant Cell Lines

This protocol describes a dose-escalation method for generating cancer cell lines with acquired resistance to Derazantinib.

Materials:

  • Cancer cell line with known FGFR aberration (e.g., SNU-16, NCI-H716)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Cell counting apparatus

Procedure:

  • Determine the initial IC50 of Derazantinib:

    • Perform a cell viability assay (see Protocol 2) with a range of Derazantinib concentrations to determine the initial half-maximal inhibitory concentration (IC50) for the parental cell line.

  • Initial Treatment:

    • Culture the parental cells in complete medium containing Derazantinib at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Dose Escalation:

    • Once the cells resume a normal growth rate, passage them and increase the Derazantinib concentration by a factor of 1.5 to 2.[5]

    • Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration and allow the cells to recover before attempting to escalate the dose again.

    • Repeat this dose-escalation process over several months.

  • Establishment of Resistant Clones:

    • After 6-9 months of continuous culture with increasing concentrations of Derazantinib, the surviving cell population should exhibit significant resistance.

    • Isolate single-cell clones by limiting dilution or other cloning techniques to establish stable resistant cell lines.

  • Confirmation of Resistance:

    • Determine the IC50 of Derazantinib in the newly generated resistant cell lines and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

    • Cryopreserve the resistant cell lines at various passages.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effect of Derazantinib and determining the IC50 values in sensitive and resistant cell lines.

Materials:

  • Parental and Derazantinib-resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of Derazantinib in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Derazantinib. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Derazantinib concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of FGFR Signaling Pathway

This protocol is for examining the phosphorylation status of key proteins in the FGFR signaling pathway upon treatment with Derazantinib.

Materials:

  • Parental and Derazantinib-resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-FRS2α, anti-FRS2α, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with Derazantinib at various concentrations for the desired time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the phosphorylation levels of target proteins between different treatment groups.

Protocol 4: In Vivo Xenograft Model for Studying Derazantinib Resistance

This protocol outlines the establishment of a tumor xenograft model to evaluate the efficacy of Derazantinib and study the development of resistance in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Parental and/or Derazantinib-resistant cancer cell lines

  • Matrigel (optional)

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

    • Administer Derazantinib (e.g., 75 mg/kg, daily) or vehicle control via oral gavage.[1]

  • Monitoring and Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis of Resistance:

    • For tumors that initially respond to Derazantinib but then regrow, the resistant tumors can be harvested.

    • A portion of the tumor can be processed for histopathological analysis, Western blotting to assess signaling pathways, and DNA/RNA sequencing to identify resistance mutations.

    • Resistant tumor tissue can also be used to establish a new resistant cell line or for serial passaging in mice to further enrich the resistant population.

Visualizations

G cluster_0 Derazantinib Mechanism of Action Derazantinib Derazantinib FGFR FGFR1/2/3 Derazantinib->FGFR Binds to ATP pocket p_FGFR p-FGFR FGFR->p_FGFR Phosphorylation ATP ATP ATP->FGFR Competes with Derazantinib Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) p_FGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Mechanism of Derazantinib action on the FGFR signaling pathway.

G cluster_1 Experimental Workflow for Studying Derazantinib Resistance Parental Parental Cell Line (FGFR-driven) DoseEscalation Dose Escalation with Derazantinib Parental->DoseEscalation Resistant Resistant Cell Line DoseEscalation->Resistant Characterization Characterization of Resistance Resistant->Characterization InVivo In Vivo Xenograft Model Resistant->InVivo Viability Cell Viability Assay (IC50 determination) Characterization->Viability Western Western Blot (Signaling Pathway Analysis) Characterization->Western Sequencing Genomic/Transcriptomic Sequencing Characterization->Sequencing

Caption: Workflow for generating and characterizing Derazantinib-resistant cell lines.

G cluster_2 Mechanisms of Acquired Resistance to Derazantinib Derazantinib_Treatment Derazantinib Treatment OnTarget On-Target Resistance Derazantinib_Treatment->OnTarget Bypass Bypass Signaling Derazantinib_Treatment->Bypass Gatekeeper FGFR Gatekeeper Mutations (e.g., V565F) OnTarget->Gatekeeper MolecularBrake FGFR Molecular Brake Mutations (e.g., N550K) OnTarget->MolecularBrake RAS_MAPK Activation of RAS-MAPK Pathway Bypass->RAS_MAPK PI3K_AKT Activation of PI3K-AKT Pathway Bypass->PI3K_AKT

Caption: Overview of primary resistance mechanisms to Derazantinib.

References

Application Note: High-Throughput Quantification of Derazantinib Racemate in Human Plasma using a Novel Chiral LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the R- and S-enantiomers of Derazantinib in human plasma. The method utilizes a chiral stationary phase for the chromatographic separation of the enantiomers, followed by detection using a triple quadrupole mass spectrometer. The protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and preclinical research.

Introduction

Derazantinib is an orally bioavailable and potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with activity against FGFR1, FGFR2, and FGFR3.[1][2] It is under investigation for the treatment of various cancers, including intrahepatic cholangiocarcinoma (iCCA) with FGFR2 gene fusions.[3][4] Derazantinib possesses a chiral center, and the differential pharmacological and toxicological profiles of its enantiomers necessitate a stereoselective bioanalytical method for their individual quantification. This application note provides a detailed protocol for the chiral separation and quantification of Derazantinib enantiomers in human plasma using LC-MS/MS.

Signaling Pathway of Derazantinib

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event initiates downstream signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5] Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling events that contribute to tumor growth.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Phosphorylation PLCg PLCγ FGFR->PLCg RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Activation GRB2_SOS->RAS PLCg->PI3K Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Gene Expression Derazantinib Derazantinib Derazantinib->FGFR Inhibition

Figure 1: Derazantinib Inhibition of the FGFR Signaling Pathway.

Experimental Workflow

The bioanalytical workflow consists of protein precipitation for sample extraction, followed by chiral liquid chromatographic separation and subsequent detection by tandem mass spectrometry.

G Plasma_Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (IS) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Chiral LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2: Experimental Workflow for Derazantinib Racemate Quantification.

Materials and Methods

Chemicals and Reagents
  • This compound and stable isotope-labeled internal standard (IS, Derazantinib-d8) were sourced from a commercial supplier.

  • Acetonitrile (LC-MS grade), methanol (LC-MS grade), and formic acid were purchased from a reputable chemical vendor.

  • Human plasma (K2EDTA) was obtained from a certified biobank.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Sample Preparation
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (500 ng/mL Derazantinib-d8 in methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: Chiral stationary phase column (e.g., CHIRALPAK® IG-3, 100 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-70% B

    • 5.0-5.1 min: 70-30% B

    • 5.1-7.0 min: 30% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Derazantinib: m/z 468.96 → 382.00[7]

    • Derazantinib-d8 (IS): m/z 477.01 → 390.05

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Quantitative Data Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[8] A summary of the key quantitative parameters is presented in the table below.

ParameterR-DerazantinibS-Derazantinib
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ, ng/mL) 11
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%
Matrix Effect (%CV) < 15%< 15%
Recovery (%) > 85%> 85%

Conclusion

This application note presents a robust and reliable chiral LC-MS/MS method for the quantification of Derazantinib enantiomers in human plasma. The method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range, making it suitable for supporting clinical and preclinical studies of Derazantinib. The detailed protocol provides a valuable resource for researchers and drug development professionals in the field of oncology.

References

Application Notes and Protocols for Western Blot Analysis of Derazantinib Racemate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for characterizing the effects of Derazantinib, a potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. The protocols outlined below are intended to assist in elucidating the mechanism of action and downstream signaling consequences of Derazantinib treatment in relevant cellular models.

Introduction to Derazantinib

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive small molecule inhibitor of the FGFR family of receptor tyrosine kinases, with potent activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, fusions, or mutations, is a known driver in various cancers.[1] Derazantinib has demonstrated anti-proliferative activity in cancer cell lines with such FGFR alterations.[1] Its mechanism of action involves the inhibition of FGFR autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][3]

Western blot analysis is an indispensable technique to investigate the pharmacodynamic effects of Derazantinib. It allows for the quantification of changes in the phosphorylation status of FGFR and its downstream effectors, as well as alterations in the expression levels of key proteins involved in oncogenic signaling.

Data Presentation: Quantitative Analysis of Protein Expression and Phosphorylation

The following tables present representative quantitative data from Western blot analyses following Derazantinib treatment. These values are illustrative and will vary depending on the cell line, experimental conditions, and Derazantinib concentration. Densitometry analysis of Western blot bands, normalized to a loading control (e.g., GAPDH or β-actin), is used to quantify changes in protein levels. For phosphoproteins, the phosphorylated protein signal is typically normalized to the total protein signal.

Table 1: Effect of Derazantinib on FGFR Signaling Pathway Phosphorylation

Target ProteinTreatment GroupFold Change vs. Control (Normalized Density)p-value
p-FGFR (Tyr653/654)Control1.00-
Derazantinib (100 nM)0.25<0.01
Derazantinib (500 nM)0.05<0.001
p-FRS2α (Tyr196)Control1.00-
Derazantinib (100 nM)0.35<0.01
Derazantinib (500 nM)0.10<0.001
p-ERK1/2 (Thr202/Tyr204)Control1.00-
Derazantinib (100 nM)0.40<0.05
Derazantinib (500 nM)0.15<0.01
p-AKT (Ser473)Control1.00-
Derazantinib (100 nM)0.55<0.05
Derazantinib (500 nM)0.20<0.01

Table 2: Effect of Derazantinib on Total Protein Expression in a Cancer Cell Line Model

Target ProteinTreatment GroupFold Change vs. Control (Normalized Density)p-value
FGFR1Control1.00-
Derazantinib (2.5 µM, 48h)0.60<0.05
PAI-1Control1.00-
Derazantinib (2.5 µM, 48h)0.45<0.01
Collagen IControl1.00-
Derazantinib (2.5 µM, 48h)0.50<0.01
α-SMAControl1.00-
Derazantinib (2.5 µM, 48h)0.65<0.05

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Derazantinib Derazantinib Derazantinib->FGFR Inhibits (ATP-competitive)

Caption: FGFR signaling pathway and the inhibitory action of Derazantinib.

Western_Blot_Workflow cluster_treatment Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Seed cells and allow to adhere overnight Treatment 2. Treat with Derazantinib (or vehicle control) for designated time and concentration Cell_Culture->Treatment Lysis 3. Lyse cells in RIPA buffer with protease and phosphatase inhibitors Treatment->Lysis Quantification 4. Determine protein concentration (e.g., BCA assay) Lysis->Quantification Denaturation 5. Normalize samples and add Laemmli buffer, then boil Quantification->Denaturation Electrophoresis 6. SDS-PAGE to separate proteins by size Denaturation->Electrophoresis Transfer 7. Transfer proteins to a PVDF or nitrocellulose membrane Electrophoresis->Transfer Blocking 8. Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab 9. Incubate with primary antibody (e.g., anti-p-ERK) overnight Blocking->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 11. Add chemiluminescent substrate and image the blot Secondary_Ab->Detection Densitometry 12. Quantify band intensity (Densitometry) Detection->Densitometry Normalization 13. Normalize to loading control (e.g., GAPDH) and/or total protein Densitometry->Normalization Statistics 14. Perform statistical analysis Normalization->Statistics

Caption: Experimental workflow for Western blot analysis of Derazantinib treatment.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

This protocol describes the preparation of whole-cell lysates from cells treated with Derazantinib for subsequent Western blot analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA (Radioimmunoprecipitation assay) Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)

  • Phosphatase Inhibitor Cocktail 2 and 3 (e.g., Sigma-Aldrich, P5726 and P0044)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

  • Treat cells with the desired concentrations of Derazantinib Racemate or vehicle control (e.g., DMSO) for the specified duration.

  • After treatment, place the culture vessels on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells. A general guideline is 100 µL of lysis buffer per 1x10^6 cells.

  • For adherent cells, use a cell scraper to scrape the cells off the surface of the vessel in the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the cleared lysate using a BCA protein assay according to the manufacturer's instructions.

  • Based on the protein concentration, normalize the samples with lysis buffer to ensure equal protein loading for the Western blot.

  • Aliquot the lysates and store them at -80°C for future use.

Protocol 2: SDS-PAGE and Western Blotting

This protocol details the separation of proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and their subsequent transfer and immunodetection.

Materials:

  • Normalized protein lysates

  • 4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)

  • Precast polyacrylamide gels (or hand-cast gels of appropriate percentage)

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

  • Protein molecular weight marker

  • PVDF or nitrocellulose membrane

  • Transfer buffer (e.g., Tris-Glycine with 20% methanol)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Note: For phospho-antibodies, BSA is generally recommended.

  • Primary antibodies (specific to total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • TBST

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Thaw the normalized protein lysates on ice.

  • Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-30 µg) and a protein molecular weight marker into the wells of the polyacrylamide gel.

  • Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Equilibrate the gel and the membrane in transfer buffer.

  • Assemble the transfer stack and transfer the proteins from the gel to the membrane. The transfer conditions (voltage, time) should be optimized based on the protein of interest and the transfer system used.

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Discard the blocking buffer and incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • For analysis of multiple proteins, the membrane can be stripped and re-probed with another primary antibody. It is crucial to first probe for the phospho-protein, then strip, and re-probe for the total protein on the same membrane. A loading control like GAPDH or β-actin should also be probed to ensure equal loading.

Densitometry and Data Analysis
  • Open the captured image in an image analysis software (e.g., ImageJ).

  • Measure the intensity of the bands corresponding to the protein of interest and the loading control for each sample.

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

  • Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

These protocols provide a robust framework for investigating the cellular effects of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible Western blot data, contributing to a deeper understanding of this targeted cancer therapeutic.

References

Application Notes and Protocols for High-Throughputting Screening with Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It demonstrates significant inhibitory activity against FGFR1, FGFR2, and FGFR3, which are key drivers in various oncogenic processes, including cell proliferation, angiogenesis, and survival.[1][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or mutations, is implicated in a variety of cancers.[1][2] Derazantinib has also shown inhibitory activity against other kinases such as RET, DDR2, PDGFRβ, VEGFR, and KIT.[1] These characteristics make Derazantinib a compelling compound for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents or characterizing kinase inhibitor selectivity.

This document provides detailed application notes and protocols for the use of Derazantinib racemate in high-throughput screening assays.

Mechanism of Action

Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing the autophosphorylation and activation of the receptor.[1][2] This blockade of FGFR signaling subsequently inhibits downstream pathways, including the FRS2α-RAS-RAF-MEK-ERK and PI3K-AKT cascades, leading to G1 cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.[1][2]

Quantitative Data

The following tables summarize the in vitro inhibitory and cellular activities of Derazantinib.

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib

Target KinaseIC50 (nM)
FGFR14.5
FGFR21.8
FGFR34.5
FGFR434
RET3.0
DDR23.6
PDGFRβ4.1
KITNot specified
VEGFRNot specified

Data sourced from Selleck Chemicals and MedChemExpress product descriptions.[1][2]

Table 2: Cellular Activity of Derazantinib

Cell Line/Assay TypeEndpointEC50/Concentration
Cos-1 (FGFR1 overexpression)Phosphorylation Inhibition< 0.123 µM
Cos-1 (FGFR2 overexpression)Phosphorylation Inhibition0.185 µM
Cos-1 (FGFR3 overexpression)Phosphorylation Inhibition0.463 µM
Cos-1 (FGFR4 overexpression)Phosphorylation Inhibition> 10 µM
FGFR2-driven cell linesG1 Cell Cycle Arrest & ApoptosisNot specified
FGF2-mediated growth arrest rescueGrowth Rescue~100 nM

Data sourced from Selleck Chemicals product description.[1]

Signaling Pathway

The diagram below illustrates the FGFR signaling pathway and the point of inhibition by Derazantinib.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation FRS2 FRS2α P_FGFR->FRS2 Recruitment & Phosphorylation PI3K PI3K P_FGFR->PI3K Activation P_FRS2 p-FRS2α FRS2->P_FRS2 GRB2_SOS GRB2/SOS P_FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) P_ERK->Transcription AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Transcription Derazantinib Derazantinib Derazantinib->P_FGFR Inhibition

Caption: FGFR signaling pathway and Derazantinib's point of inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (HTS Format)

This protocol is adapted from methods described for ARQ-087 and is suitable for a high-throughput format to determine the IC50 of test compounds against FGFR kinases.[1]

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 enzyme

  • Biotinylated-PYK2 peptide substrate

  • ATP

  • This compound (and other test compounds)

  • Assay Buffer: 50 mM Tris (pH 8.0), 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT

  • Stop/Detection Mixture: Assay buffer containing 10 mM EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads

  • 384-well white opaque microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of AlphaScreen detection (excitation: 680 nm, emission: 520-620 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

    • Dilute these stock solutions 10-fold in deionized water to achieve a final DMSO concentration of 10%.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compound solutions or vehicle (10% DMSO in water) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the FGFR enzyme in assay buffer to the desired final concentration (e.g., 0.25-0.50 nM).

    • Add 17.5 µL of the diluted enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 30 minutes.

  • Reaction Initiation:

    • Prepare a solution of ATP and biotinylated-PYK2 substrate in assay buffer. The final concentrations in the 25 µL reaction volume should be at the Km for ATP (or a fixed concentration, e.g., 10 µM) and a suitable concentration of the peptide substrate (e.g., 80 nM).

    • Add 5 µL of the ATP/substrate solution to each well to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of the stop/detection mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.

  • Data Acquisition:

    • Read the plate on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (HTS Format)

This protocol is designed to assess the anti-proliferative activity of this compound in cell lines with dysregulated FGFR signaling.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716)

  • Appropriate cell culture medium and supplements

  • This compound (and other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 384-well clear-bottom white microplates

  • Multichannel pipettes or automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL.

    • Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram outlines a typical high-throughput screening workflow for identifying and characterizing kinase inhibitors like Derazantinib.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Lead Optimization Primary_Screen High-Throughput Screen (Single Concentration) Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Cellular_Assay Cellular Proliferation/Viability Assay Orthogonal_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Confirmed Hits ADME_Tox In Vitro ADME/Tox Selectivity_Profiling->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Compound_Library Compound Library Compound_Library->Primary_Screen

Caption: A general workflow for high-throughput screening of kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derazantinib Racemate Dosage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derazantinib racemate in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is Derazantinib and what is its mechanism of action?

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with potent activity against FGFR1, FGFR2, and FGFR3.[1] It functions by binding to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced tumor cell proliferation, angiogenesis, and induction of apoptosis in FGFR-driven cancer models.[2] Key downstream pathways affected include the RAS-MAPK-ERK and PI3K-AKT pathways.[3]

Q2: Is "Derazantinib" the same as "this compound"?

In the context of preclinical in vivo studies in mice, the term "Derazantinib" typically refers to the racemic mixture. To date, published research has not distinguished between the racemate and specific enantiomers for in vivo dosing in mice, suggesting the racemate is the standard experimental form.

Q3: What is a typical starting dose for this compound in mice?

Based on published studies, a common dose range for oral administration of Derazantinib in mice is between 25 and 75 mg/kg, administered daily.[1] It has been reported to be well-tolerated at doses up to 75 mg/kg in xenograft models.[1] The optimal dose will depend on the specific mouse strain, tumor model, and experimental endpoint. A dose-dependent pharmacokinetic profile has been observed in mice.[4]

Q4: How should this compound be prepared for oral administration in mice?

Derazantinib is typically formulated for oral gavage. Due to its limited aqueous solubility, it is often dissolved in a vehicle. Common vehicles include:

  • A mixture of DMSO and corn oil.

  • A solution of DMSO, PEG300, Tween 80, and sterile water or saline.[1]

It is crucial to ensure the compound is fully dissolved and the final concentration of DMSO is minimized to avoid vehicle-related toxicity. Fresh preparation of the dosing solution is recommended.

Q5: What are the known downstream targets of the FGFR signaling pathway inhibited by Derazantinib?

Derazantinib's inhibition of FGFR phosphorylation prevents the activation of several downstream signaling cascades critical for cell growth and survival. The primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.

  • PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival and growth.

  • PLCγ-PKC Pathway: This pathway is involved in cell migration and differentiation.

Inhibition of these pathways ultimately leads to G1 cell cycle arrest and apoptosis in sensitive cancer cells.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor solubility of this compound in vehicle - Incorrect solvent or solvent ratio.- Compound has precipitated out of solution.- Ensure fresh, anhydrous DMSO is used as moisture can reduce solubility.[1]- Gentle warming and vortexing can aid dissolution.- Prepare the dosing solution fresh before each administration.- Consider the alternative vehicle formulation of DMSO, PEG300, Tween 80, and water for improved solubility.[1]
Vehicle-related toxicity in mice (e.g., weight loss, lethargy) - High concentration of DMSO in the final dosing volume.- Keep the final DMSO concentration in the administered volume as low as possible, ideally below 10%.- Include a vehicle-only control group to assess the effects of the vehicle alone.
Inconsistent tumor growth inhibition - Improper oral gavage technique leading to incorrect dosing.- Instability of the dosing solution.- Variability in drug absorption.- Ensure proper training in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[2][5][6]- Prepare the dosing formulation fresh daily.- Administer the dose at the same time each day to maintain consistent pharmacokinetic profiles.
Unexpected adverse effects at therapeutic doses - Off-target effects of Derazantinib.- Mouse strain-specific sensitivity.- Derazantinib also inhibits other kinases such as VEGFR2, PDGFRβ, and KIT, which could contribute to off-target effects.[1]- Closely monitor animals for clinical signs of toxicity.- Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Derazantinib in Mouse Xenograft Models

Mouse ModelTumor TypeDerazantinib Dose (mg/kg, oral)Treatment ScheduleOutcomeReference
NCr nu/nuGastric Cancer (SNU-16)25, 50, 75DailyDose-dependent tumor growth inhibition[1]
CB17 SCIDGastric Cancer (NCI-H716)25, 50, 75DailyDose-dependent tumor growth inhibition[1]
Athymic NudeKeloid Xenograft1 mg/mL, 2 mg/mL (local injection)Once a week for two weeksReduced weight of implanted keloid[7]
Balb/cSyngeneic Breast Cancer (4T1)65-75DailyTumor stasis[8]

Table 2: Pharmacokinetic Parameters of Derazantinib in Rats (30 mg/kg, oral)

Note: Mouse-specific pharmacokinetic data is limited in the public domain. The following data from a rat study is provided for reference.

ParameterValue (Mean ± SD)
Cmax (ng/mL)637.17 ± 85.91
Tmax (h)1.5
AUC (0-t) (ng·h/mL)4832.7 ± 765.4
t1/2 (h)6.8 ± 1.2

Data extracted from a study in Sprague-Dawley rats.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare a stock solution of Derazantinib in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

  • For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of corn oil.

  • Vortex the final solution thoroughly to ensure a uniform suspension.

  • Prepare the dosing solution fresh each day of administration.

Protocol 2: Oral Gavage Administration of this compound in Mice

Materials:

  • Prepared Derazantinib dosing solution

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inch flexible or ball-tipped)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[6]

  • Draw the calculated volume of the Derazantinib solution into the syringe.

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. Do not force the needle.

  • Once the needle is properly positioned in the esophagus (a slight swallowing reflex may be felt), slowly administer the solution.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing.[10]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Derazantinib Derazantinib Derazantinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Derazantinib inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation start Weigh Derazantinib Racemate Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Dilute in Vehicle (e.g., Corn Oil) dissolve->dilute weigh_mouse Weigh Mouse & Calculate Dose dilute->weigh_mouse gavage Oral Gavage weigh_mouse->gavage monitor Monitor for Toxicity gavage->monitor measure Measure Tumor Volume gavage->measure pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitor->pk_pd measure->pk_pd endpoint Endpoint pk_pd->endpoint

Caption: Experimental workflow for Derazantinib dosage in mice.

References

Derazantinib Racemate In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using derazantinib racemate in in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is derazantinib and what is its mechanism of action?

Derazantinib is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It shows potent activity against FGFR1, FGFR2, and FGFR3.[1][2] Derazantinib inhibits the phosphorylation of FGFR and downstream signaling proteins, including FRS2α, AKT, and ERK.[1] This inhibition leads to a G1 cell cycle arrest and subsequent induction of apoptosis in cell lines with dysregulated FGFR signaling.[3][4] In addition to its activity against FGFRs, derazantinib also inhibits other kinases such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6]

2. What is a racemate and why is it important for my experiments?

A racemate is a mixture containing equal amounts of two enantiomers, which are molecules that are mirror images of each other.[7] While enantiomers have the same chemical formula, they can have different three-dimensional structures. This difference in shape can lead to different biological activities. One enantiomer may be more active or have a different off-target profile than the other.[7][8] When using a racemic mixture of derazantinib, it is important to be aware that the observed biological effect is a composite of the activities of both enantiomers. Lot-to-lot variability in the exact ratio of enantiomers in a racemic mixture, although ideally 50:50, can be a source of experimental inconsistency.[9][10][11]

3. How should I prepare and store this compound stock solutions?

Derazantinib is soluble in dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a concentrated stock solution, for example, at 10 mM in 100% DMSO.[12] To ensure complete dissolution, gentle warming to 37°C and sonication may be necessary.[13] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of derazantinib.[3][4] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[13][14] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[12][14]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CCK-8)

Problem: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding: Inconsistent number of cells in each well.

    • Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth.

    • Compound precipitation: Derazantinib may precipitate out of solution at higher concentrations or in certain media.

    • Inconsistent incubation times: Variation in the timing of reagent addition or plate reading.

  • Solution:

    • Ensure thorough mixing of the cell suspension before and during plating.

    • To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[15]

    • Visually inspect the wells for any signs of compound precipitation after adding derazantinib. If precipitation is observed, consider preparing fresh dilutions or using a lower top concentration.

    • Use a multichannel pipette for reagent addition to minimize timing differences between wells. Read all plates at a consistent time point after reagent addition.

Problem: Unexpectedly low or no inhibition of cell viability.

  • Possible Cause:

    • Cell line is not dependent on FGFR signaling: The chosen cell line may not have the FGFR amplifications, fusions, or mutations that make it sensitive to derazantinib.[3]

    • Sub-optimal drug concentration: The concentration range used may be too low to elicit a response.

    • Degraded compound: Improper storage or handling of the derazantinib stock solution may have led to its degradation.

    • Assay interference: Components in the media or the compound itself may interfere with the assay chemistry.

  • Solution:

    • Confirm the FGFR status of your cell line through literature search or molecular profiling.

    • Perform a wide dose-response curve to determine the optimal concentration range.

    • Prepare a fresh stock solution of derazantinib from powder.

    • Include a positive control (a compound known to inhibit your cell line) and a vehicle control (media with the same final DMSO concentration as your treated wells). To check for assay interference, run a control plate with derazantinib in cell-free media.[16]

Problem: Biphasic or unusual dose-response curve.

  • Possible Cause:

    • Off-target effects: As a multi-kinase inhibitor, derazantinib can affect other signaling pathways at different concentrations, leading to complex dose-response relationships.[17][18] For example, inhibition of one target may lead to a decrease in viability, while inhibition of another target at a higher concentration could have a different effect.

    • Differential enantiomer activity: The two enantiomers in the racemate may have different potencies or target profiles, contributing to a non-standard curve shape.

  • Solution:

    • Carefully analyze the dose-response curve. A biphasic curve may indicate multiple mechanisms of action.[17]

    • Consider the known off-target profile of derazantinib when interpreting your results.

    • If possible, obtaining the individual enantiomers for comparison could help elucidate the contribution of each to the overall effect.

Western Blotting for Phosphorylated Proteins

Problem: Weak or no signal for phosphorylated proteins (e.g., p-FGFR, p-FRS2α, p-AKT, p-ERK).

  • Possible Cause:

    • Rapid dephosphorylation: Phosphatases in the cell lysate can quickly remove phosphate groups from proteins.[4][14][19]

    • Low abundance of phosphorylated proteins: The amount of the phosphorylated form of a protein is often much lower than the total protein level.[19][20]

    • Inefficient antibody: The primary antibody may not be sensitive or specific enough.

    • Sub-optimal lysis buffer: The lysis buffer may not be effectively solubilizing the proteins or inhibiting phosphatases.

  • Solution:

    • Work quickly and keep samples on ice at all times.[14]

    • Crucially, add phosphatase inhibitors to your lysis buffer immediately before use. A cocktail of inhibitors is recommended.[4][14]

    • Increase the amount of protein loaded onto the gel.[20]

    • Use a fresh, validated antibody specific for the phosphorylated target.

    • Optimize your lysis buffer. RIPA buffer is a common choice for whole-cell lysates.

Problem: High background on the western blot.

  • Possible Cause:

    • Blocking agent interference: Milk contains phosphoproteins (caseins) that can be recognized by anti-phospho antibodies, leading to high background.[4][14][20]

    • Antibody concentration too high: Using too much primary or secondary antibody can increase non-specific binding.

    • Insufficient washing: Inadequate washing can leave unbound antibodies on the membrane.

  • Solution:

    • Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. [4][14]

    • Titrate your primary and secondary antibodies to find the optimal concentration.

    • Increase the number and duration of washes with TBST.

In Vitro Kinase Assays

Problem: Inconsistent IC50 values.

  • Possible Cause:

    • Variable ATP concentration: Derazantinib is an ATP-competitive inhibitor, so its apparent IC50 value will be dependent on the concentration of ATP in the assay.[2][18]

    • Racemate variability: Lot-to-lot differences in the enantiomeric composition of the this compound can lead to shifts in potency.[9][10][11]

    • Assay format: Different kinase assay formats (e.g., LanthaScreen, ADP-Glo) may yield different IC50 values due to differences in reagents and detection methods.

  • Solution:

    • Keep the ATP concentration constant across all experiments and ideally close to the Km for the kinase being tested.[18]

    • If you suspect lot-to-lot variability, it is good practice to qualify a new lot of the compound against a previously validated lot.

    • When comparing data, ensure the same assay format and conditions were used.

Problem: No inhibition observed.

  • Possible Cause:

    • Inactive enzyme: The kinase may have lost activity due to improper storage or handling.

    • Incorrect assay setup: The concentrations of enzyme, substrate, or ATP may be outside the optimal range for the assay.

    • Compound insolubility: Derazantinib may not be soluble in the assay buffer.

  • Solution:

    • Include a positive control inhibitor to confirm enzyme activity.

    • Optimize the assay conditions by titrating the enzyme and substrate concentrations.

    • Ensure that the final DMSO concentration is low and that derazantinib is soluble in the final assay buffer.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Derazantinib

TargetIC50 (nM)Assay Type
FGFR14.5Cell-free
FGFR21.8Cell-free
FGFR34.5Cell-free
FGFR434Cell-free
RET3Cell-free
DDR23.6Cell-free
PDGFRβ4.1Cell-free
VEGFR231.7Cell-free
KIT--
CSF1R16.2Cell-free

Data compiled from multiple sources.[2][3] IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of Derazantinib

Cell LineFGFR StatusEC50 (µM)Assay Type
Cos-1 (overexpressing FGFR1)Overexpression< 0.123Phosphorylation Assay
Cos-1 (overexpressing FGFR2)Overexpression0.185Phosphorylation Assay
Cos-1 (overexpressing FGFR3)Overexpression0.463Phosphorylation Assay
Cos-1 (overexpressing FGFR4)Overexpression> 10Phosphorylation Assay

Data from Selleck Chemicals.[2] EC50 values represent the concentration required to inhibit 50% of the maximal response in a cell-based assay.

Experimental Protocols

Cell Viability (CCK-8) Assay
  • Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[12]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the derazantinib dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[21]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12][22]

  • Measure the absorbance at 450 nm using a microplate reader.[12]

Western Blotting
  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4][14]

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, anti-p-ERK, or their total protein counterparts) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay - General Protocol)

This is a general protocol and should be adapted based on the specific kinase and reagents used.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the derazantinib dilutions.[22]

  • Add the kinase and the europium-labeled anti-tag antibody mixture to each well.[22]

  • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.[22]

  • Incubate the plate at room temperature for 1 hour, protected from light.[22]

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.[23]

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the derazantinib concentration to determine the IC50.

Visualizations

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2α FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 STAT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Derazantinib Stock Solution (DMSO) treatment Treat Cells with Derazantinib Dilutions prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Specified Time treatment->incubation add_reagent Add Assay Reagent (e.g., CCK-8, Lysis Buffer) incubation->add_reagent read_plate Measure Signal (Absorbance, Luminescence, etc.) add_reagent->read_plate western_blot Perform Western Blot add_reagent->western_blot data_analysis Data Analysis (IC50, Dose-Response Curve) read_plate->data_analysis western_blot->data_analysis

References

Technical Support Center: Derazantinib Racemate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Derazantinib racemate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific forced degradation studies for this compound are not extensively available in the public domain. The following guidance is based on general chemical principles, information on storing kinase inhibitors, and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure of Derazantinib and the stability of similar tyrosine kinase inhibitors, the primary factors that could lead to degradation are:

  • Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the breakdown of certain functional groups. It has been noted that moisture-absorbing DMSO can reduce the solubility of Derazantinib, which may suggest sensitivity to water.

  • Oxidation: The molecular structure of Derazantinib contains sites that could be susceptible to oxidation. In vivo metabolism studies have identified hydroxylated metabolites of Derazantinib, indicating that oxidative pathways are relevant.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. Many complex organic molecules, including some kinase inhibitors, exhibit light sensitivity.

Q2: How should I prepare and store my this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, follow these recommendations:

ParameterRecommendationRationale
Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solutions.[1][2]Derazantinib is soluble in DMSO and insoluble in water. Using anhydrous DMSO minimizes the risk of hydrolysis.
Concentration Prepare a concentrated stock solution (e.g., 10 mM).A higher concentration stock solution that is stored frozen will generally be more stable than diluted working solutions.
Storage Temperature Store stock solutions at -20°C or -80°C for long-term storage.[3]Low temperatures slow down chemical degradation processes.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock.[3]
Light Protection Store aliquots in amber or opaque vials.This protects the compound from potential photodegradation.

Q3: My Derazantinib solution has turned a different color. What should I do?

A3: A change in color is a visual indicator of potential chemical degradation. Do not use the solution for your experiments as the presence of degradants could lead to inaccurate and unreliable results. The solution should be discarded, and a fresh solution should be prepared from a new aliquot of the frozen stock.

Q4: I observe precipitation in my Derazantinib working solution after diluting it in an aqueous buffer. How can I resolve this?

A4: Derazantinib is poorly soluble in water.[2] Precipitation upon dilution into aqueous media is a common issue. To address this:

  • Use a co-solvent: When preparing working solutions, it may be necessary to use a co-solvent system. For in vivo experiments, formulations may include solvents like PEG300, Tween-80, or SBE-β-CD in saline.[3]

  • Prepare fresh: It is recommended to prepare working solutions for in vivo and in vitro experiments freshly on the day of use.[3]

  • Sonication/Heating: If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in a previously effective solution Degradation of Derazantinib due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, light exposure).- Discard the current working solution. - Prepare a fresh working solution from a new, frozen aliquot of the stock solution. - Review your solution handling and storage procedures to ensure they align with the recommendations.
Inconsistent experimental results between batches of working solutions - Variability in the final concentration of the working solution due to precipitation. - Degradation of the compound during the preparation of the working solution.- Ensure complete dissolution of the stock solution before preparing the final dilution. - Prepare the working solution immediately before use. - Consider analyzing the concentration of your working solution using a validated analytical method (e.g., HPLC-UV or LC-MS).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation of Derazantinib into one or more new chemical entities.- If possible, try to identify the degradation products using mass spectrometry. - Review the handling and storage of the sample to identify potential causes of degradation (e.g., exposure to light, incompatible solvents, extreme pH).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber or opaque microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate at room temperature until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber or opaque microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This is a hypothetical protocol based on methods used for other kinase inhibitors. A full method validation would be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • A gradient elution can be optimized to separate Derazantinib from potential degradation products. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.

  • Detection:

    • UV detection at a wavelength determined by the UV spectrum of Derazantinib.

  • Forced Degradation Study (for method development):

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal: Heat the solution at 80°C for 48 hours.

    Samples from these stress conditions would be analyzed to ensure the method can separate the parent drug from any degradants.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Response Ca2 Ca²⁺ Release IP3->Ca2 Ca2->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP binding

Caption: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Check (Optional) start This compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute experiment Perform Experiment (e.g., Cell-based assay) dilute->experiment analyze Analyze by HPLC/LC-MS dilute->analyze Quality Control data Assess Purity and Identify Degradants analyze->data

Caption: Recommended workflow for preparing and using this compound solutions.

References

Derazantinib Racemate Off-Target Effects Mitigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of derazantinib racemate during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of derazantinib?

Derazantinib is a potent, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] It exhibits lower potency against FGFR4.[1]

Q2: What are the known key off-targets of derazantinib?

Derazantinib is known to inhibit other kinases besides the FGFR family. Notable off-targets include Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] Inhibition of other kinases such as Platelet-Derived Growth Factor Receptor β (PDGFRβ), KIT, Rearranged during Transfection (RET), and Discoidin Domain Receptor 2 (DDR2) has also been reported.[1]

Q3: My experimental results are inconsistent with pure FGFR inhibition. Could off-target effects be the cause?

Yes, unexpected phenotypes or signaling alterations could be due to derazantinib's activity against its off-target kinases. For instance, inhibition of CSF1R can impact macrophage proliferation and differentiation, while VEGFR2 inhibition can affect angiogenesis.[3][4][5] It is crucial to consider these additional activities when interpreting your data.

Q4: How can I experimentally confirm if an observed effect is off-target?

Several approaches can be taken:

  • Use a more selective FGFR inhibitor: Compare the phenotype observed with derazantinib to that of a highly selective FGFR inhibitor. If the effect persists only with derazantinib, it is likely an off-target effect.

  • Rescue experiments: If you hypothesize that the off-target effect is due to inhibition of a specific kinase (e.g., CSF1R), you can try to rescue the phenotype by activating the downstream signaling of that kinase.

  • Direct target engagement assays: Cellular thermal shift assays (CETSA) or NanoBRET Target Engagement Assays can be used to confirm that derazantinib is engaging with the suspected off-target kinase in your cellular model.

  • Biochemical kinase assays: You can directly test the inhibitory activity of derazantinib against a panel of purified kinases to identify potential off-targets.

Q5: What strategies can I employ to mitigate off-target effects in my experiments?

  • Dose-response studies: Use the lowest effective concentration of derazantinib that inhibits FGFR signaling to minimize the impact on less potent off-targets.

  • Orthogonal approaches: Use complementary techniques to validate your findings, such as genetic knockdown (siRNA, shRNA) of the intended FGFR target.

  • Control experiments: Include appropriate controls, such as cells that do not express the suspected off-target kinase, to dissect the specific effects of derazantinib.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected anti-angiogenic effectsInhibition of VEGFR2Perform a tube formation assay or a similar angiogenesis assay and compare the effects of derazantinib with a selective VEGFR2 inhibitor.
Altered macrophage phenotype or numberInhibition of CSF1RAnalyze macrophage markers (e.g., by flow cytometry or immunofluorescence) in response to derazantinib. Compare with the effects of a selective CSF1R inhibitor.
Unexplained changes in cell migration or invasionInhibition of PDGFRβ, KIT, or RETConduct cell migration or invasion assays and compare the results with inhibitors specific to these kinases.
Phenotype not rescued by FGF stimulationThe observed effect is independent of FGFR signaling and likely due to an off-target.Perform a kinome-wide screen to identify potential off-targets. Validate hits using biochemical and cell-based assays.

Quantitative Data: Derazantinib Kinase Inhibition Profile

The following table summarizes the inhibitory activity of derazantinib against its primary targets and key off-targets.

TargetIC50 (nM)Reference(s)
On-Targets
FGFR14.5[1][2]
FGFR21.8[1][2]
FGFR34.5[1][2]
FGFR434[1]
Key Off-Targets
CSF1R16.2[3]
VEGFR231.7[3]
PDGFRβWithin 2-10 fold of FGFR2 IC50[3]
KITWithin 2-10 fold of FGFR2 IC50[3]
RETWithin 2-10 fold of FGFR2 IC50[3]
DDR2Not specified[1]
Src family kinasesWithin 2-10 fold of FGFR2 IC50[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC50 of derazantinib against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of derazantinib in kinase assay buffer.

  • In a multiwell plate, add the kinase, its substrate, and the derazantinib dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each derazantinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of derazantinib to a target kinase within intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • White, non-binding surface 96-well or 384-well plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into the assay plate.

  • Prepare a serial dilution of derazantinib.

  • Add the NanoBRET™ tracer and the derazantinib dilutions to the cells.

  • Incubate at 37°C for the recommended time to allow for compound entry and binding equilibrium.

  • Add the NanoBRET™ substrate and measure the luminescence at both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • A decrease in the BRET ratio indicates displacement of the tracer by derazantinib, signifying target engagement.

  • Determine the IC50 value for target engagement by plotting the BRET ratio against the derazantinib concentration.

Visualizations

Derazantinib_Signaling_Pathways cluster_on_target On-Target Pathways cluster_off_target Key Off-Target Pathways Derazantinib Derazantinib FGFR1 FGFR1 Derazantinib->FGFR1 inhibition FGFR2 FGFR2 Derazantinib->FGFR2 inhibition FGFR3 FGFR3 Derazantinib->FGFR3 inhibition CSF1R CSF1R Derazantinib->CSF1R inhibition VEGFR2 VEGFR2 Derazantinib->VEGFR2 inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR1->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR1->PLCg_PKC FGFR2->RAS_RAF_MEK_ERK FGFR2->PI3K_AKT_mTOR FGFR2->PLCg_PKC FGFR3->RAS_RAF_MEK_ERK FGFR3->PI3K_AKT_mTOR FGFR3->PLCg_PKC Macrophage_Signaling Macrophage Proliferation/ Differentiation CSF1R->Macrophage_Signaling Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Derazantinib's on- and off-target signaling pathways.

Experimental_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion A Unexpected Experimental Phenotype Observed B Hypothesize Off-Target Effect A->B C In Vitro Kinase Assay B->C D Cell-Based Target Engagement Assay (e.g., NanoBRET) B->D E Phenotypic Comparison with Selective Inhibitors B->E F Confirm or Refute Off-Target Hypothesis C->F D->F E->F

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic start Start: Unexpected Result q1 Is the effect related to angiogenesis? start->q1 a1_yes Investigate VEGFR2 Inhibition q1->a1_yes Yes q2 Is the effect related to macrophage biology? q1->q2 No a2_yes Investigate CSF1R Inhibition q2->a2_yes Yes q3 Is the phenotype rescued by FGF? q2->q3 No a3_no Consider other off-targets (PDGFRβ, KIT, RET, etc.) q3->a3_no No end On-Target Effect Likely q3->end Yes

Caption: A logical diagram for troubleshooting unexpected results.

References

Derazantinib Racemate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Derazantinib racemate in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 93 mg/mL (198.47 mM).[1] It is noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can reduce the solubility.[1][2] The compound is reported to be insoluble in water and ethanol.[1] For in vivo studies, formulations have been prepared using co-solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil, achieving a solubility of at least 2.5 mg/mL.[2]

Q2: What are the recommended storage conditions for this compound?

The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.

FormStorage TemperatureDuration
Powder -20°C3 years[2]
4°C2 years[2]
In Solvent -80°C2 years[2]
-20°C1 year[2]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes for storage.[1]

Q3: Is there any quantitative data on the stability of Derazantinib in solution under common laboratory conditions?

A study on the stability of Derazantinib in rat plasma provides some insights into its stability under various short-term storage and handling conditions. The results indicate that Derazantinib is stable in plasma under the tested conditions.

ConditionDurationStability
Room Temperature3 hoursStable[3]
Autosampler4 hours at 10°CStable[3]
Freeze-Thaw Cycles3 cycles (-80°C to room temp)Stable[3]
Long-term Storage3 weeks at -80°CStable[3]

Note: This data is specific to rat plasma and may not directly translate to stability in pure solvents. Further studies are required to determine the stability of this compound in other solvents and under different conditions.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation in stock solution - Solvent has absorbed moisture (especially DMSO).- Exceeded solubility limit.- Temperature fluctuations.- Use fresh, anhydrous DMSO for preparing stock solutions.[1][2]- Gently warm the solution and/or use sonication to aid dissolution.[2]- Ensure the storage temperature is consistently maintained.
Inconsistent experimental results - Degradation of Derazantinib stock solution.- Repeated freeze-thaw cycles.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Loss of compound activity - Improper storage of the compound.- Potential degradation due to exposure to light or extreme pH (though specific data is not available).- Store the solid compound and solutions at the recommended temperatures.[2]- As a general precaution, protect solutions from light and avoid exposure to strong acidic or basic conditions unless experimentally required.

Experimental Protocols

Representative Protocol for a Stability-Indicating HPLC-UV Method

This protocol provides a general framework for assessing the stability of Derazantinib. Optimization of the mobile phase, column, and other parameters is necessary for specific applications.

1. Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Derazantinib from its potential degradation products.

2. Materials:

  • This compound Reference Standard
  • HPLC grade Acetonitrile
  • HPLC grade Methanol
  • HPLC grade water
  • Formic acid or Ammonium acetate (for mobile phase modification)
  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Instrumentation:

  • HPLC system with a UV detector
  • Analytical balance
  • pH meter

4. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25-30°C
  • Detection Wavelength: To be determined by UV-Vis scan of Derazantinib (typically the wavelength of maximum absorbance).
  • Injection Volume: 10-20 µL

5. Standard Solution Preparation:

  • Prepare a stock solution of Derazantinib in DMSO (e.g., 1 mg/mL).
  • Prepare working standards by diluting the stock solution with the mobile phase to a suitable concentration range (e.g., 1-100 µg/mL).

6. Forced Degradation Studies (Stress Testing):

  • Acidic Hydrolysis: Incubate a solution of Derazantinib in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set time.
  • Basic Hydrolysis: Incubate a solution of Derazantinib in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set time.
  • Oxidative Degradation: Treat a solution of Derazantinib with 3% H₂O₂ at room temperature.
  • Thermal Degradation: Expose a solid sample of Derazantinib to dry heat (e.g., 80°C).
  • Photolytic Degradation: Expose a solution of Derazantinib to UV light.
  • For all stress conditions, a control sample should be kept under normal conditions. Samples should be neutralized and diluted with the mobile phase before injection.

7. Analysis:

  • Inject the standard solutions to establish system suitability (e.g., retention time, tailing factor, theoretical plates) and to generate a calibration curve.
  • Inject the stressed samples to observe any degradation peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Derazantinib Signaling Pathway

Derazantinib_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Derazantinib Derazantinib FGFR FGFR1/2/3 Derazantinib->FGFR Inhibits FRS2 FRS2 FGFR->FRS2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ FGFR->PLCg JAK_STAT JAK-STAT Pathway FGFR->JAK_STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival DAG_IP3 DAG/IP3 PLCg->DAG_IP3 Migration Cell Migration PLCg->Migration PKC PKC DAG_IP3->PKC JAK_STAT->Proliferation

Caption: Derazantinib inhibits FGFR1/2/3, blocking downstream signaling pathways.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_stress Forced Degradation (Stress Conditions) Start Start: Derazantinib Racemate Sample Prepare_Solutions Prepare Solutions in Selected Solvents Start->Prepare_Solutions Acid Acidic Hydrolysis Prepare_Solutions->Acid Base Basic Hydrolysis Prepare_Solutions->Base Oxidation Oxidation Prepare_Solutions->Oxidation Thermal Thermal Prepare_Solutions->Thermal Photolytic Photolytic Prepare_Solutions->Photolytic Control Control Sample (No Stress) Prepare_Solutions->Control Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Control->Analysis Data_Evaluation Evaluate Data: - % Recovery of Parent Drug - Formation of Degradants Analysis->Data_Evaluation Conclusion Determine Stability and Degradation Pathway Data_Evaluation->Conclusion

References

Technical Support Center: Overcoming Resistance to Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Derazantinib Racemate in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Derazantinib and other FGFR inhibitors?

A1: Acquired resistance to FGFR inhibitors, including Derazantinib, primarily occurs through two main mechanisms:

  • On-target secondary mutations: These are mutations that arise in the kinase domain of the FGFR gene, most commonly in FGFR2. These mutations can interfere with the binding of Derazantinib to its target. The most frequently observed mutations are in the "molecular brake" (N550) and "gatekeeper" (V565) residues of FGFR2.[1][2]

  • Off-target bypass signaling: Cancer cells can develop resistance by activating alternative signaling pathways to maintain cell proliferation and survival, even when FGFR is inhibited. The most common bypass pathways involve the activation of the MAPK and PI3K/AKT signaling cascades.

Q2: My cells have developed resistance to Derazantinib. How can I confirm the mechanism of resistance?

A2: To identify the mechanism of resistance in your cell line, a multi-step approach is recommended:

  • Sequence the FGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR kinase domain in your resistant cell line to identify any secondary mutations. Compare the sequence to the parental, sensitive cell line.

  • Analyze downstream signaling pathways: Use Western blotting to assess the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in both sensitive and resistant cells, with and without Derazantinib treatment. Persistent activation of these pathways in the presence of the drug in resistant cells suggests bypass signaling.

Q3: Are there specific mutations in FGFR2 that are known to confer high-level resistance to Derazantinib?

A3: Yes, specific mutations in the FGFR2 kinase domain have been shown to confer resistance to Derazantinib. For example, the N550K mutation, which disrupts the autoinhibitory molecular brake, can lead to high resistance.[1] The V565 gatekeeper mutations are also a common cause of resistance to reversible FGFR inhibitors.[1][2]

Q4: What are some potential strategies to overcome Derazantinib resistance in my cell line models?

A4: Several strategies can be explored to overcome Derazantinib resistance in preclinical models:

  • Combination Therapy:

    • Targeting Bypass Pathways: If resistance is mediated by the activation of bypass pathways, combining Derazantinib with inhibitors of those pathways (e.g., MEK inhibitors for the MAPK pathway or PI3K/mTOR inhibitors for the PI3K/AKT pathway) can be effective.

    • Combination with Chemotherapy: Preclinical studies have shown that combining Derazantinib with paclitaxel can result in synergistic anti-tumor effects in gastric cancer models.[3][4]

    • Combination with Immunotherapy: Derazantinib also inhibits CSF1R, which can modulate the tumor microenvironment. Combining it with immune checkpoint inhibitors like anti-PD-L1 antibodies (e.g., atezolizumab) is being explored in clinical trials and has shown synergistic effects in preclinical models.[5][6]

  • Next-Generation FGFR Inhibitors: Irreversible or covalent FGFR inhibitors, such as futibatinib, may be effective against some resistance mutations that are not responsive to reversible inhibitors like Derazantinib.[1][7]

Troubleshooting Guides

Problem 1: Increased IC50 value of Derazantinib in my cell line over time.
Possible Cause Suggested Solution
Development of a resistant subpopulation of cells. 1. Perform a cell viability assay (e.g., Crystal Violet or MTT) to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population to establish a pure resistant cell line for further characterization. 3. Analyze the resistant clones for FGFR kinase domain mutations and bypass pathway activation.
Incorrect drug concentration or degradation. 1. Verify the concentration of your Derazantinib stock solution. 2. Ensure proper storage of the drug at -20°C or -80°C to prevent degradation.[3] 3. Prepare fresh drug dilutions for each experiment.
Problem 2: No decrease in p-ERK or p-AKT levels in my resistant cell line upon Derazantinib treatment.
Possible Cause Suggested Solution
Activation of a bypass signaling pathway. 1. Confirm the persistent phosphorylation of ERK and/or AKT via Western blot. 2. Investigate potential upstream activators of these pathways (e.g., EGFR, MET). 3. Test the efficacy of combining Derazantinib with a MEK inhibitor (for p-ERK) or a PI3K/AKT inhibitor (for p-AKT).
Presence of an on-target resistance mutation that still allows for downstream signaling. 1. Sequence the FGFR kinase domain to identify any mutations. 2. If a known resistance mutation is present, consider testing a next-generation, irreversible FGFR inhibitor.

Quantitative Data

Table 1: IC50 Values of Derazantinib Against Wild-Type and Mutant FGFR2 Cell Lines

Cell Line ConfigurationDerazantinib IC50 (nmol/L)Fold Change vs. Wild-Type
FGFR2-PHGDH Fusion (Wild-Type)~2001.0
N550K Mutant>10,000>50
V565F Mutant>10,000>50

(Data synthesized from a study on FGFR inhibitors' activity profiles against various FGFR2 kinase domain mutations.[1])

Experimental Protocols

Protocol 1: Generation of Derazantinib-Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line with known sensitivity to Derazantinib

  • Complete cell culture medium

  • This compound

  • DMSO (for drug stock preparation)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the initial IC50 of Derazantinib for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing Derazantinib at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them into a fresh flask with the same concentration of Derazantinib.

  • Dose Escalation: Once the cells are growing consistently at the initial concentration, increase the Derazantinib concentration by 1.5 to 2-fold.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. It may take several months to establish a highly resistant cell line.

  • Cryopreserve Stocks: At each successful dose escalation, cryopreserve a stock of the cells.

  • Confirm Resistance: Once a resistant population is established, perform a cell viability assay to determine the new IC50 and calculate the fold-resistance compared to the parental cell line.

Protocol 2: Crystal Violet Cell Viability Assay

This protocol is for determining cell viability and calculating the IC50 of Derazantinib.[1][2][7]

Materials:

  • 96-well cell culture plates

  • Parental and resistant cell lines

  • Complete cell culture medium

  • This compound

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • PBS (Phosphate-Buffered Saline)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of Derazantinib in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate four times with tap water and allow it to air dry.

  • Solubilization: Add 200 µL of methanol to each well and incubate for 20 minutes on a shaker to solubilize the dye.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for FGFR Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the FGFR signaling pathway.[5][8]

Materials:

  • Parental and resistant cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach.

    • Treat cells with Derazantinib or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH).

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Derazantinib Derazantinib Derazantinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FGFR Signaling Pathway and Derazantinib Inhibition.

Resistance_Workflow start Cells Develop Derazantinib Resistance confirm_ic50 Confirm IC50 Shift (Cell Viability Assay) start->confirm_ic50 sequence_fgfr Sequence FGFR Kinase Domain confirm_ic50->sequence_fgfr western_blot Analyze Downstream Signaling (Western Blot) confirm_ic50->western_blot mutation_found On-Target Mutation (e.g., N550K, V565F) sequence_fgfr->mutation_found bypass_pathway Bypass Pathway Activation (p-ERK/p-AKT) western_blot->bypass_pathway next_gen_inhibitor Strategy: Next-Generation FGFR Inhibitor mutation_found->next_gen_inhibitor If Yes combo_therapy Strategy: Combination Therapy (e.g., MEK/PI3K inh.) bypass_pathway->combo_therapy If Yes

Caption: Troubleshooting Workflow for Derazantinib Resistance.

References

Technical Support Center: Refining Derazantinib Racemate Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with derazantinib racemate.

Frequently Asked Questions (FAQs)

Q1: What is derazantinib and its mechanism of action?

A1: Derazantinib is an orally bioavailable, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs), with potent activity against FGFR1, FGFR2, and FGFR3.[1] It functions by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways. This inhibition ultimately leads to decreased cell proliferation and tumor growth in cancers with FGFR pathway dysregulation.[2]

Q2: What is the difference between derazantinib and this compound?

A2: this compound (also referred to as ARQ-087 racemate) is the racemic mixture of derazantinib.[3] A racemate contains equal amounts of left- and right-handed enantiomers of a chiral molecule. For research purposes, it is crucial to be aware of which form is being used, as the pharmacological activity may reside in one enantiomer.

Q3: What are the known resistance mechanisms to derazantinib and other FGFR inhibitors?

A3: Resistance to FGFR inhibitors can arise through several mechanisms, including:

  • Secondary mutations in the FGFR kinase domain: These mutations can interfere with drug binding.

  • Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the FGFR blockade.

Q4: What are the common adverse events observed in clinical trials with derazantinib?

A4: Common treatment-related adverse events observed in clinical trials include hyperphosphatemia, asthenia/fatigue, nausea, dry mouth, and diarrhea.[4]

Troubleshooting Guides

In Vitro Assays

Problem: High variability or unexpected results in cell viability assays (e.g., MTT, CCK-8).

  • Possible Cause 1: Suboptimal Cell Seeding Density.

    • Recommendation: Perform a cell titration experiment to determine the optimal seeding density for each cell line. For many cancer cell lines, a starting density of 5,000-10,000 cells/well in a 96-well plate is recommended. Ensure cells are in the logarithmic growth phase.

  • Possible Cause 2: Inconsistent Drug Concentration.

    • Recommendation: Prepare fresh serial dilutions of derazantinib for each experiment. Ensure thorough mixing at each dilution step. Use a calibrated pipette for accurate dispensing.

  • Possible Cause 3: Edge Effects in Microplates.

    • Recommendation: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause 4: Contamination.

    • Recommendation: Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques throughout the experimental process.

Problem: Weak or no signal in Western blot for phospho-FGFR.

  • Possible Cause 1: Insufficient Inhibition of Phosphatases.

    • Recommendation: Include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your cell lysis buffer and maintain samples on ice to preserve phosphorylation status.

  • Possible Cause 2: Inappropriate Antibody Dilution.

    • Recommendation: Optimize the primary antibody concentration. For phospho-FGFR (pan-tyrosine) antibodies, a starting dilution of 1:1000 is often recommended.[4] Refer to the antibody datasheet for specific guidance.

  • Possible Cause 3: Low Protein Concentration.

    • Recommendation: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a protein concentration assay (e.g., BCA) to accurately quantify your lysates.

  • Possible Cause 4: Inefficient Protein Transfer.

    • Recommendation: Verify the efficiency of your protein transfer from the gel to the membrane (e.g., using Ponceau S staining). Optimize transfer time and voltage as needed.

In Vivo Assays (Xenograft Models)

Problem: Inconsistent tumor growth or high mortality in animal models.

  • Possible Cause 1: Poor Tumor Cell Viability.

    • Recommendation: Use highly viable tumor cells for implantation (ideally >90%). Handle cells gently and implant them promptly after harvesting.

  • Possible Cause 2: Suboptimal Tumor Implantation Site or Technique.

    • Recommendation: Ensure consistent subcutaneous or orthotopic implantation. For subcutaneous models, inject a consistent volume and cell number into the same anatomical location for all animals.

  • Possible Cause 3: Inconsistent Drug Formulation and Administration.

    • Recommendation: Prepare a fresh and homogenous suspension of derazantinib for each dosing. Ensure accurate oral gavage technique to minimize stress and ensure consistent delivery to the stomach.

  • Possible Cause 4: Animal Health Issues.

    • Recommendation: Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress. Consult with veterinary staff if any issues arise.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Derazantinib

TargetIC50 (nM)Cell LineAssay TypeReference
FGFR14.5-Kinase Assay[1]
FGFR21.8-Kinase Assay[1]
FGFR34.5-Kinase Assay[1]
FGFR434-Kinase Assay[1]
SNU-160.1-1.7 µM (GI50)Gastric CancerCell Growth[2]
NCI-H7160.1-1.7 µM (GI50)Colorectal CancerCell Growth[2]

Table 2: Clinical Efficacy of Derazantinib in the FIDES-01 Trial (Intrahepatic Cholangiocarcinoma)

Patient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
FGFR2 Fusions21.4%75.7%7.8 months17.2 months[5]
FGFR2 Mutations/Amplifications6.5%58.1%8.3 months15.9 months[2]

Table 3: Clinical Efficacy of Derazantinib in the FIDES-02 Trial (Metastatic Urothelial Carcinoma)

SubstudyObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Substudies 1 & 5 (Monotherapy)8.2%30.6%2.1 months6.6 months[6]
Substudy 4 (Monotherapy)14.3%---[7]

Table 4: Human Pharmacokinetic Parameters of Derazantinib

ParameterValueConditionReference
Cmax172 ng/mL300 mg oral dose[8]
Tmax4.53 h300 mg oral dose[8]
Oral Bioavailability56%-[8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., SNU-16, NCI-H716) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a 2X stock solution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the 2X drug solution to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-FGFR
  • Cell Lysis: Treat cells with derazantinib as required. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FGFR (e.g., pan-Tyr, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: In Vivo Xenograft Study
  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SNU-16 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The vehicle control group should receive the same volume of the vehicle solution.

  • Endpoint Analysis: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Derazantinib inhibits the FGFR signaling pathway.

Experimental_Workflow_Western_Blot start Start cell_culture Cell Culture & Derazantinib Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-FGFR) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

Caption: Western blot workflow for p-FGFR detection.

Troubleshooting_Logic_Cell_Viability issue High Variability in Cell Viability Assay cause1 Suboptimal Seeding Density? issue->cause1 solution1 Perform Cell Titration cause1->solution1 Yes cause2 Inconsistent Drug Concentration? cause1->cause2 No solution2 Prepare Fresh Dilutions cause2->solution2 Yes cause3 Edge Effects? cause2->cause3 No solution3 Avoid Outer Wells cause3->solution3 Yes cause4 Contamination? cause3->cause4 No solution4 Test for Mycoplasma cause4->solution4 Yes

Caption: Troubleshooting cell viability assay variability.

References

Validation & Comparative

A Comparative Guide to Derazantinib Racemate and Other FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. Dysregulation of this pathway, through mechanisms such as gene fusions, mutations, or amplifications, is a key oncogenic driver in various malignancies, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma (UC).[1][2] This guide provides an objective comparison of Derazantinib Racemate against other prominent FGFR inhibitors, focusing on mechanism of action, biochemical potency, clinical efficacy, and safety profiles, supported by experimental data.

Overview of Mechanism of Action

FGFR inhibitors primarily function by competing with ATP at the kinase domain of the receptor, thereby blocking downstream signaling cascades crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[3][4] While most are reversible ATP-competitive inhibitors, key differences in their binding modes, selectivity, and spectrum of activity define their unique therapeutic profiles.

Derazantinib is a potent, orally bioavailable inhibitor of FGFR1, FGFR2, and FGFR3.[5][6][7] A distinguishing feature of Derazantinib is its additional activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), which may contribute to a differentiated therapeutic effect by potentially modulating the tumor microenvironment.[8][9]

Pemigatinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[10][11][12] It functions by blocking the phosphorylation and activation of these receptors, thereby disrupting the signaling pathways that drive tumor cell growth.[10][13]

Infigratinib is also a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[14][15][16] Its mechanism involves blocking these receptors to decrease cell proliferation and induce apoptosis in cancer cells with activating FGFR alterations.[14]

Erdafitinib is a pan-FGFR inhibitor that has shown efficacy in urothelial carcinoma with specific FGFR alterations.[2] It was the first approved FGFR-targeted therapy for this indication.[2]

Futibatinib is a next-generation, irreversible inhibitor that covalently binds to a conserved cysteine in the P-loop of the FGFR1-4 kinase domains.[17][18][19] This irreversible binding provides sustained inhibition and may overcome resistance mechanisms associated with some reversible inhibitors.[17][20]

Below is a diagram illustrating the canonical FGFR signaling pathway and the point of intervention for these inhibitors.

FGFR Signaling Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell Cell Proliferation, Survival, Angiogenesis AKT->Cell MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Inhibitors Derazantinib Pemigatinib Infigratinib Erdafitinib Futibatinib Inhibitors->FGFR Inhibit ATP Binding

A simplified diagram of the FGFR signaling cascade.

Biochemical Potency and Selectivity

The in vitro potency of FGFR inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate greater potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Other Notable Kinase TargetsReference
Derazantinib 4.51.84.534RET, DDR2, PDGFRβ, VEGFR, KIT, CSF1R[5][6][9]
Pemigatinib 0.40.51.230-[3][21]
Infigratinib 1.11.02.0>1000 (Implied)-[14]
Erdafitinib Pan-FGFR inhibitor (Specific values not detailed in provided context)Pan-FGFR inhibitorPan-FGFR inhibitorPan-FGFR inhibitor-[22]
Futibatinib 1.4 - 1.81.4 - 3.71.6 - 3.73.7Irreversible binding to FGFR1-4[17][18][23]

This table summarizes publicly available IC50 data. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Clinical Performance Data

The clinical efficacy of these inhibitors has been evaluated in various trials, primarily in patients with advanced solid tumors harboring FGFR genetic aberrations. The following tables summarize key efficacy endpoints from pivotal studies.

Intrahepatic Cholangiocarcinoma (iCCA)
InhibitorTrial NamePatient Population (FGFR2 Aberration)ORR (%)DCR (%)Median PFS (months)Median OS (months)Reference
Derazantinib FIDES-01 (Cohort 1)Fusions21.4 - 22.3%75.7%7.817.2[1][24][25]
Derazantinib FIDES-01 (Cohort 2)Mutations/Amplifications6.5 - 6.8%58.1 - 63.6%8.315.9[1][24][25]
Pemigatinib FIGHT-202Fusions/Rearrangements36%-6.9-[26]
Infigratinib Phase 2 (NCT02150967)Fusions23.1%84.3%7.312.2[14][26][27]
Futibatinib FOENIX-CCA2Fusions/Rearrangements42%82.5%9.021.7[19][28][29][30]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival.

Urothelial Carcinoma (UC)

| Inhibitor | Trial Name | Patient Population (FGFR Aberration) | ORR (%) | Median PFS (months) | Median OS (months) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Erdafitinib | THOR (vs. Chemo) | FGFR Alterations | 35.3% | 5.6 | 12.1 |[31] | | Erdafitinib | BLC2001 | FGFR3 mutations or FGFR2/3 fusions | 40% | - | 13.8 |[22][32] |

Experimental Protocols & Workflows

Standardized assays are critical for evaluating and comparing the performance of kinase inhibitors.

Kinase Inhibition Assay (IC50 Determination)

Methodology: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase. Recombinant FGFR1 or FGFR2 protein is incubated with a specific peptide substrate (e.g., biotinylated PYK2) and ATP.[5] The inhibitor, like Derazantinib, is added in various concentrations. The kinase reaction leads to the phosphorylation of the substrate. The extent of phosphorylation is then measured, often using methods like ELISA or fluorescence-based detection. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Kinase_Assay_Workflow Workflow: Kinase Inhibition Assay A Prepare Reagents: - Recombinant FGFR Kinase - Peptide Substrate - ATP - Test Inhibitor (e.g., Derazantinib) B Dispense inhibitor dilutions into microplate wells A->B C Add Kinase, Substrate, and ATP to initiate reaction B->C D Incubate at controlled temperature for a set time C->D E Stop reaction and measure substrate phosphorylation (e.g., ELISA, Luminescence) D->E F Data Analysis: Plot % Inhibition vs. [Inhibitor] and calculate IC50 value E->F

General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay

Methodology: This assay assesses the anti-proliferative activity of an inhibitor on cancer cell lines that have known FGFR dysregulations (e.g., amplifications, fusions).[6] Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a period (e.g., 72 hours). Cell viability is then measured using reagents like MTT or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively. The results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI50).

Cell_Proliferation_Workflow Workflow: Cell Proliferation Assay A Seed cancer cells with FGFR aberrations in a 96-well plate B Allow cells to adhere (e.g., 24 hours) A->B C Add serial dilutions of FGFR inhibitor to wells B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., MTT, CellTiter-Glo®) D->E F Measure signal (Absorbance/Luminescence) E->F G Calculate % viability and determine GI50 value F->G

General workflow for a cell-based proliferation assay.
In Vivo Xenograft Tumor Model

Methodology: To evaluate in vivo efficacy, human tumor cells with FGFR alterations are implanted subcutaneously into immunocompromised mice.[3][17] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The FGFR inhibitor is administered orally, typically once daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring the inhibition of FGFR phosphorylation).

Xenograft_Workflow Workflow: In Vivo Xenograft Study cluster_0 Setup cluster_1 Treatment cluster_2 Monitoring & Analysis A Implant human tumor cells (with FGFR alterations) into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into Control and Treatment groups B->C D Administer vehicle or FGFR inhibitor orally, daily C->D E Measure tumor volume and body weight 2-3 times per week D->E F Analyze tumor growth inhibition (TGI) E->F

General workflow for an in vivo xenograft model study.

Comparative Safety and Tolerability

FGFR inhibitors share a common set of on-target toxicities due to the role of FGFR signaling in normal tissues. Hyperphosphatemia is the most common class effect. However, the incidence of specific adverse events can vary.

Adverse Event (Any Grade)Derazantinib (FIDES-01)InfigratinibPemigatinibFutibatinibErdafitinib
Hyperphosphatemia -74.2%[14]-~90% (Grade 3: 30%)[30][33]-
Stomatitis / Dry Mouth 2.0%[1][8]--Common[34]Grade 3/4: 14%[22]
Nail Toxicities 7.5%[1]----
Retinal Events 1.4%[1]----
Hand-Foot Syndrome 1.4%[1][8]----
Diarrhea ---Common[34]-
Fatigue ---Common (Grade 3: 6%)[30]-

Data compiled from different trials; direct comparison requires caution. Dashes indicate data not highlighted in the provided search results.

Notably, Derazantinib has been reported to have a manageable safety profile with a low incidence of certain FGFR inhibitor class effects, such as nail toxicities, stomatitis, and retinal events.[1][8][9]

Conclusion

Derazantinib is a potent FGFR1-3 inhibitor with a unique kinase profile that includes CSF1R and VEGFR2.[8][9] Its clinical activity in iCCA with FGFR2 fusions is established, though its ORR in the FIDES-01 trial appears lower than that reported for Futibatinib in a similar patient population.[19][24] However, its efficacy in patients with FGFR2 mutations or amplifications provides a potential therapeutic option for a broader group.[24][25]

Compared to other approved FGFR inhibitors, Derazantinib's safety profile may be favorable, with reports of a lower incidence of certain class-related adverse events.[8][9] In contrast, Futibatinib's irreversible binding mechanism offers potent and sustained inhibition, translating to a high response rate and potentially overcoming some forms of resistance.[17][20] Pemigatinib and Infigratinib show comparable efficacy in FGFR2 fusion-positive iCCA, while Erdafitinib has carved out a distinct role in FGFR-altered urothelial carcinoma.[2][26]

The choice of an FGFR inhibitor depends on the specific tumor type, the nature of the FGFR genetic aberration, and the patient's ability to tolerate the specific side-effect profile of each agent. The ongoing development and comparative analysis of these compounds will continue to refine their placement in the clinical management of FGFR-driven cancers.

References

Comparative analysis of Derazantinib Racemate enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Derazantinib: A Focus on the Active (6R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Introduction

Derazantinib is an orally bioavailable, ATP-competitive kinase inhibitor targeting the fibroblast growth factor receptor (FGFR) family, which is implicated in various cellular processes and is often dysregulated in cancer. Chemically, Derazantinib is a single enantiomer, specifically the (6R) stereoisomer of 6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine[1]. The use of a single enantiomer is a critical aspect of its design, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects and toxicity.

This guide provides a comparative analysis of Derazantinib, focusing on the pharmacological data of its active (6R)-enantiomer. Due to the lack of publicly available data on the (6S)-enantiomer or the racemic mixture, a direct comparison of the enantiomers' activities is not possible at this time. Therefore, this document will detail the activity of the active (6R)-enantiomer and provide a comparison with other selective FGFR inhibitors.

Pharmacological Profile of Derazantinib ((6R)-enantiomer)

Derazantinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[2][3][4] It also demonstrates inhibitory activity against other kinases, which may contribute to its overall therapeutic effect and potential side effects.

Kinase Inhibition Profile

The in vitro inhibitory activity of Derazantinib against a panel of kinases is summarized in the table below.

Target KinaseIC50 (nM)Reference
Primary Targets
FGFR14.5[2][5]
FGFR21.8[2][5]
FGFR34.5[2][5]
FGFR434[5]
Off-Target Kinases
RETData not specified[5]
DDR2Data not specified[5]
PDGFRβData not specified[5]
VEGFR2Data not specified[6][7]
KITData not specified[5]
CSF1RSimilar potency to FGFR1-3[8]
Cellular Activity

Derazantinib has shown anti-proliferative activity in various cancer cell lines with FGFR genetic aberrations.

Cell LineCancer TypeFGFR AlterationActivityReference
SNU-16Gastric CarcinomaFGFR2 AmplificationInhibition of tumor growth in xenograft models[2]
NCI-H716Colorectal CancerFGFR2 FusionInhibition of tumor growth in xenograft models[2]
Keloid FibroblastsKeloidFGFR1 OverexpressionInhibition of proliferation, migration, and invasion[3]

Comparison with Alternative FGFR Inhibitors

Several other FGFR inhibitors are in clinical development or have been approved. The following table provides a comparison of their in vitro kinase inhibition profiles.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Derazantinib 4.5 1.8 4.5 34 [5]
Pemigatinib0.40.51.230[9][10][11][12]
Infigratinib0.91.41.060[13][14][15]
Erdafitinib1.22.53.05.7[16][17][18][19]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Derazantinib exerts its effect by inhibiting the FGFR signaling pathway. Upon binding of an FGF ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[20][21][22][23][24]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription FGF FGF Ligand FGF->FGFR Binds Derazantinib Derazantinib Derazantinib->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of a compound like Derazantinib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Derazantinib Serial Dilutions Incubation Incubate Compound, Kinase, Substrate & ATP Compound_Prep->Incubation Enzyme_Prep Prepare Kinase (e.g., FGFR1/2) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (e.g., Biotinylated Peptide) Substrate_Prep->Incubation Detection_Step Add Detection Reagents (e.g., Labeled Antibody) Incubation->Detection_Step Signal_Read Read Signal (e.g., Fluorescence) Detection_Step->Signal_Read IC50_Calc Calculate IC50 Value Signal_Read->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example)

This protocol is a generalized example for determining the IC50 value of Derazantinib against a specific FGFR kinase.

  • Compound Preparation: Prepare a series of dilutions of Derazantinib in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer (e.g., containing HEPES, MgCl2, BSA, and DTT).

  • Initiation of Reaction: Add the diluted Derazantinib or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add a detection reagent, such as a phospho-specific antibody labeled with a fluorophore that binds to the phosphorylated substrate.

  • Signal Measurement: Measure the fluorescence signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Derazantinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay Example)

This protocol outlines a common method for assessing the effect of Derazantinib on the viability of cancer cell lines.

  • Cell Seeding: Seed the desired cancer cell line (e.g., SNU-16) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Derazantinib or vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the Derazantinib concentration and determine the IC50 value.

Conclusion

Derazantinib is a potent, orally bioavailable inhibitor of the FGFR family, with its therapeutic activity residing in the (6R)-enantiomer. While a direct comparative analysis with its (6S)-enantiomer and the racemate is currently precluded by the absence of public data, the pharmacological profile of the active (6R)-enantiomer demonstrates significant inhibitory activity against key FGFRs and anti-proliferative effects in relevant cancer cell models. Its activity profile is comparable to other selective FGFR inhibitors, highlighting its potential as a targeted therapy for cancers with FGFR pathway dysregulation. Further research into the pharmacological properties of the individual stereoisomers would provide a more complete understanding of the structure-activity relationship and the rationale for the selection of the (6R)-enantiomer for clinical development.

References

In Vitro Showdown: Derazantinib Racemate vs. Pemigatinib in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by FGFR aberrations. Among these, derazantinib and pemigatinib are two prominent small molecule inhibitors that have demonstrated significant clinical activity. This guide provides an objective in vitro comparison of derazantinib racemate and pemigatinib, focusing on their biochemical potency and cellular effects, supported by experimental data to inform researchers, scientists, and drug development professionals.

Biochemical Potency: A Head-to-Head Comparison

Both derazantinib and pemigatinib are potent, ATP-competitive inhibitors of FGFR kinases.[1][2][3][4] Their inhibitory activity has been quantified in various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The table below summarizes the reported IC50 values for both compounds against different FGFR isoforms.

CompoundFGFR1 (IC50)FGFR2 (IC50)FGFR3 (IC50)FGFR4 (IC50)Other Kinases Inhibited
Derazantinib 4.5 nM[1][2]1.8 nM[1][2]3 nM[1] / 4.5 nM[2]34 nM[2]RET, DDR2, PDGFRβ, VEGFR, KIT[2]
Pemigatinib 0.4 nM[3][5][6]0.5 nM[3][5][6]1.0 nM[6] / 1.2 nM[5]30 nM[3][5][6]-

Note: IC50 values are sourced from different publications and may not be directly comparable due to potential variations in experimental conditions.

Based on the available data, pemigatinib generally exhibits lower IC50 values for FGFR1, FGFR2, and FGFR3 compared to derazantinib, suggesting a higher biochemical potency against these primary targets in cell-free assays.[3][5][6] Both drugs show weaker activity against FGFR4.[2][3][5][6] Notably, derazantinib has been reported to inhibit other kinases such as RET, DDR2, PDGFRβ, VEGFR, and KIT, indicating a broader kinase inhibition profile compared to the more selective profile of pemigatinib.[2]

Cellular Activity and Signaling Pathway Inhibition

In cellular contexts, both inhibitors have demonstrated anti-proliferative activity in cancer cell lines characterized by FGFR dysregulation, such as amplifications, fusions, and mutations.[1][2][3] Inhibition of FGFR by these molecules leads to the suppression of downstream signaling pathways crucial for cell proliferation and survival. Specifically, treatment with derazantinib has been shown to inhibit the autophosphorylation of FGFR2 and the phosphorylation of downstream signaling proteins like FRS2α, AKT, and ERK.[1][7] Similarly, pemigatinib effectively blocks FGFR signaling pathways, leading to decreased cell viability in cancer cell lines with constitutive FGFR activation.[4][8]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FGF FGF FGFR FGFR FGF->FGFR Ligand Binding & Dimerization FRS2 FRS2α FGFR->FRS2 Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Derazantinib Derazantinib Derazantinib->FGFR Pemigatinib Pemigatinib Pemigatinib->FGFR

FGFR Signaling Pathway and Inhibition

Experimental Protocols

The in vitro evaluation of FGFR inhibitors like derazantinib and pemigatinib typically involves a series of standardized assays to determine their biochemical potency and cellular effects.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific FGFR kinase by 50% (IC50).

Methodology:

  • Reagents: Recombinant human FGFR kinase domains (e.g., FGFR1, FGFR2, FGFR3, FGFR4), a suitable peptide substrate (e.g., biotinylated PYK2 peptide), and ATP are required.[2] The test compounds (derazantinib or pemigatinib) are serially diluted in DMSO.

  • Reaction Setup: The kinase, peptide substrate, and ATP are combined in an assay buffer (e.g., 50 mM Tris, pH 8.0, 10 mM MgCl2, 1 mM EGTA, and other components).[2]

  • Inhibition: A range of concentrations of the test inhibitor is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a set time, typically 1 hour.[9]

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based formats (e.g., Z'-LYTE™ Kinase Assay) or radiometric assays.[9]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines with known FGFR alterations.

Methodology:

  • Cell Culture: Cancer cell lines with documented FGFR fusions, amplifications, or mutations are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of derazantinib or pemigatinib.

  • Incubation: The cells are incubated for a period of time, typically 48 to 72 hours.[10]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CCK-8 assay or CellTiter-Glo®.[10]

  • Data Analysis: The results are used to generate a dose-response curve and calculate the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison KinaseAssay Kinase Inhibition Assay IC50_determination IC50 Determination KinaseAssay->IC50_determination Comparison Comparative Analysis of Potency & Efficacy IC50_determination->Comparison CellLines FGFR-Altered Cancer Cell Lines ProliferationAssay Cell Proliferation Assay CellLines->ProliferationAssay WesternBlot Western Blot (pFGFR, pERK) CellLines->WesternBlot ProliferationAssay->Comparison WesternBlot->Comparison

In Vitro Comparison Workflow

Conclusion

Both this compound and pemigatinib are potent inhibitors of the FGFR signaling pathway, with in vitro data demonstrating their ability to inhibit FGFR kinases and suppress the proliferation of FGFR-driven cancer cells. Based on the currently available public data, pemigatinib appears to have a higher biochemical potency for FGFR1, FGFR2, and FGFR3 in cell-free assays. Derazantinib, on the other hand, exhibits a broader kinase inhibition profile. The choice between these inhibitors for research or therapeutic development may depend on the specific FGFR alteration, the desired selectivity profile, and the cellular context of the disease model. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison.

References

Infigratinib and Derazantinib: A Comparative Analysis of Two FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, infigratinib and derazantinib have emerged as notable therapeutic agents. This guide provides a detailed comparison of their activity, with a focus on their biochemical and cellular profiles, supported by experimental data. A key distinction lies in their stereochemistry: derazantinib is a single (6R)-enantiomer, while infigratinib is an achiral molecule, meaning it does not exist as enantiomers or a racemate.

Executive Summary

Both infigratinib and derazantinib are potent inhibitors of FGFR signaling, a critical pathway in cell proliferation and survival that is often dysregulated in various cancers. While both drugs target FGFRs, they exhibit distinct profiles in terms of their specific targets and stereochemical nature. Derazantinib is developed and administered as a single enantiomer, the (6R) form, which represents the therapeutically active isomer. In contrast, infigratinib's molecular structure lacks a chiral center, rendering it achiral. This fundamental difference is crucial for researchers in drug development, as the use of a single enantiomer can offer a more specific target interaction and potentially a better therapeutic index compared to a racemic mixture.

Data Presentation

Table 1: Biochemical Activity (IC50, nM)
TargetInfigratinib[1][2]Derazantinib[3]
FGFR10.94.5
FGFR21.41.8
FGFR31.04.5
FGFR46034
VEGFR2180-
Table 2: Cellular Activity
Assay TypeCell LineInfigratinib (IC50, nM)[4]Derazantinib (EC50, nM)
FGFR1-driven proliferationBaF310-
FGFR2-driven proliferationBaF311-
FGFR3-driven proliferationBaF314-
FGFR Autophosphorylation-4-5 (FGFR1/2/3)-
FGF2-mediated growth arrest rescue--~100[5]

Note: Direct head-to-head cellular assay data for derazantinib in the same BaF3 models was not available in the reviewed literature.

Table 3: Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA) with FGFR2 Fusions/Rearrangements
ParameterInfigratinib (Phase 2)[6]Derazantinib (FIDES-01, Cohort 1)
Objective Response Rate (ORR)23.1%21.4%[7]
Disease Control Rate (DCR)84.3%[6]75.7%[7]
Median Progression-Free Survival (PFS)7.3 months[6]8.0 months[7]
Median Overall Survival (OS)12.2 months[6]17.2 months[7]

Experimental Protocols

Infigratinib Biochemical Kinase Assay (Radiometric)[1][8]
  • Enzyme: Purified GST-fusion FGFR3-K650E kinase domain.

  • Substrate Mixture: Peptidic substrate (poly(EY) 4:1), ATP, and [γ33P]ATP.

  • Procedure:

    • 10 µL of a 3-fold concentrated infigratinib solution (or control) is mixed with 10 µL of the substrate mixture.

    • The reaction is initiated by adding 10 µL of a 3-fold concentrated enzyme solution.

    • Final assay concentrations: 10 ng GST-FGFR3-K650E, 20 mM Tris-HCl (pH 7.5), 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 250 µg/mL PEG 20000, 2 µg/mL poly(EY) 4:1, 1% DMSO, and 0.5 µM ATP (γ-[33P]-ATP 0.1 μCi).

    • The reaction mixture is incubated for 10 minutes at room temperature.

    • The reaction is stopped by adding 20 µL of 125 mM EDTA.

    • 30 µL of the stopped reaction mixture is transferred onto Immobilon-PVDF membranes.

    • The membranes are washed, dried, and scintillation fluid is added.

    • Incorporation of 33P is quantified using a microplate scintillation counter.

    • IC50 values are calculated by linear regression analysis of the percentage inhibition.

Derazantinib Biochemical Kinase Assay (AlphaScreen™)[3]
  • Enzymes: Recombinant FGFR1 or FGFR2 proteins.

  • Substrate: Biotinylated PYK2 peptide substrate and ATP.

  • Procedure:

    • Derazantinib is serially diluted in DMSO and then further diluted in deionized water (final DMSO concentration of 1%).

    • 2.5 µL of the diluted derazantinib or vehicle is added to the wells of a reaction plate.

    • 17.5 µL of FGFR1 (0.50 nM final) or FGFR2 (0.25 nM final) in assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT) is added to each well.

    • After a 30-minute pre-incubation, 5 µL of ATP and substrate are added to a final concentration of 80 nM biotinylated-PYK2.

    • The plate is incubated for 60 minutes at room temperature.

    • The reaction is stopped by adding 10 µL of a stop/detection mixture containing 10 mM EDTA and 500 ng/well of both AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.

    • The plate is incubated for 60 minutes at room temperature in the dark.

    • The signal is read on a Perkin Elmer Envision Multilabel plate reader.

Cellular Proliferation Assay (Infigratinib)[1][8]
  • Cell Lines: Murine BaF3 cell lines engineered to be dependent on the expression of activated tyrosine kinases (e.g., FGFR1, FGFR2, FGFR3) for proliferation and survival.

  • Procedure:

    • Exponentially growing BaF3 cells are seeded into 384-well plates at 4250 cells/well in 50 µL of fresh medium.

    • Infigratinib is serially diluted in DMSO.

    • 50 nL of the diluted infigratinib is transferred to the cell plates.

    • The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.

    • 25 µL of Bright-Glo™ reagent is added to each well.

    • Luminescence is quantified using an Analyst-GT luminometer to determine cell viability.

Mandatory Visualization

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Recruitment PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Transcription Infigratinib Infigratinib Infigratinib->FGFR Inhibition Derazantinib Derazantinib Derazantinib->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and points of inhibition by Infigratinib and Derazantinib.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase Purified FGFR Kinase Incubation_B Incubation Kinase->Incubation_B Inhibitor_B Infigratinib / Derazantinib Inhibitor_B->Incubation_B Substrate Substrate + ATP Substrate->Incubation_B Detection_B Signal Detection (Radiometric / AlphaScreen) Incubation_B->Detection_B IC50 IC50 Determination Detection_B->IC50 Cells FGFR-dependent Cancer Cell Lines Incubation_C Incubation (48h) Cells->Incubation_C Inhibitor_C Infigratinib / Derazantinib Inhibitor_C->Incubation_C Viability Cell Viability Assay (e.g., Bright-Glo) Incubation_C->Viability EC50 EC50 Determination Viability->EC50

Caption: General experimental workflow for biochemical and cellular assays of FGFR inhibitors.

References

Confirming Derazantinib Racemate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Derazantinib, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, with other alternatives, supported by experimental data to confirm its target engagement in cellular models. Derazantinib is an orally available, ATP-competitive inhibitor primarily targeting FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] While the specific activities of Derazantinib's enantiomers are not widely detailed in published literature, the data presented here pertains to the racemate form commonly used in research and clinical studies.[3][4][5]

Comparative Analysis of Derazantinib and Alternative FGFR Inhibitors

To objectively evaluate the performance of Derazantinib, this guide compares it against other prominent FGFR inhibitors: Pemigatinib, Infigratinib, and Erdafitinib.

Biochemical Potency: A Head-to-Head Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Derazantinib and its alternatives against FGFR isoforms in cell-free biochemical assays. This data provides a direct comparison of their potency at the molecular level.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Derazantinib 4.51.84.5
Pemigatinib0.40.51.0
Infigratinib0.91.41.0
Erdafitinib1.22.53.0

Data compiled from publicly available sources.

Cellular Activity: Demonstrating Target Engagement in Cancer Cell Lines

The table below presents the half-maximal effective concentration (EC50) or growth inhibition (GI50) values, demonstrating the inhibitors' ability to engage their target and elicit a biological response in various cancer cell lines characterized by specific FGFR alterations.

InhibitorCell LineFGFR AlterationCellular Potency (EC50/GI50 in nM)
Derazantinib SNU-16FGFR2 Amplification~100
PemigatinibKATO IIIFGFR2 Amplification~3 (p-FGFR2 inhibition)
InfigratinibRT112FGFR3-TACC3 FusionLow nM range
ErdafitinibRT-112FGFR3-TACC3 Fusion13.2

Data compiled from publicly available sources.

Key Experimental Protocols for Target Engagement Confirmation

This section provides detailed methodologies for essential experiments to validate the cellular target engagement of Derazantinib.

Western Blotting for Phosphorylated FGFR and Downstream Signaling

This protocol allows for the assessment of Derazantinib's inhibitory effect on FGFR autophosphorylation and the phosphorylation of key downstream signaling proteins such as FRS2α, AKT, and ERK.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO III, RT-112).

  • Derazantinib and alternative FGFR inhibitors.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit for protein quantification.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).

  • Primary antibodies: anti-p-FGFR (e.g., Tyr653/654)[6], anti-total FGFR, anti-p-FRS2α, anti-total FRS2α, anti-p-AKT (e.g., Ser473)[7], anti-total AKT, anti-p-ERK1/2 (e.g., Thr202/Tyr204), and anti-total ERK1/2.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • A chemiluminescence imaging system.

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Derazantinib or other inhibitors for a predetermined time (e.g., 2 to 24 hours).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using the supplemented lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane thoroughly with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Perform additional washes with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the intensity of the bands and normalize the levels of phosphorylated proteins to their total protein counterparts.

Cellular Thermal Shift Assay (CETSA)

CETSA is a robust method for directly confirming the binding of a compound to its target protein within the complex environment of a cell.[8][9][10]

Materials:

  • Intact cells or cell lysates.

  • Derazantinib or other FGFR inhibitors.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer containing protease inhibitors.

  • PCR tubes or plates.

  • A thermal cycler.

  • Instrumentation for protein detection (e.g., Western blotting apparatus or ELISA reader).

Procedure:

  • Treat intact cells or cell lysates with Derazantinib or a vehicle control for a specified duration.

  • Aliquot the cell suspension or lysate into PCR tubes.

  • Expose the samples to a temperature gradient using a thermal cycler for a brief period (e.g., 3 minutes).

  • Allow the samples to cool to room temperature.

  • Lyse the cells (if using intact cells) and centrifuge to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analyze the amount of soluble FGFR in the supernatant using Western blotting or ELISA.

  • Plot the quantity of soluble protein against the temperature to generate a melting curve. A rightward shift in the melting curve for drug-treated samples compared to the control indicates that the drug has bound to and stabilized the target protein.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. This provides a functional readout of the drug's efficacy.[11][12][13][14]

Materials:

  • Cancer cell lines of interest.

  • Derazantinib or other FGFR inhibitors.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • A solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution).

  • A microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of Derazantinib or other inhibitors for a defined period (e.g., 72 hours).

  • Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.

Visualizations of Pathways and Workflows

The FGFR Signaling Pathway and Derazantinib's Point of Intervention

The diagram below illustrates the FGFR signaling cascade and highlights where Derazantinib exerts its inhibitory effect. Upon binding of an FGF ligand, the FGFR dimerizes and undergoes autophosphorylation. This creates docking sites for adaptor proteins like FRS2α and PLCγ, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for promoting cell proliferation, survival, and angiogenesis. Derazantinib acts by inhibiting the initial autophosphorylation of the receptor, thereby blocking all subsequent downstream signaling events.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by Derazantinib FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2a FRS2α FGFR->FRS2a Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits Autophosphorylation PI3K PI3K FRS2a->PI3K RAS RAS FRS2a->RAS PLCG->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: FGFR Signaling Pathway Inhibition by Derazantinib

A Logical Workflow for Confirming Target Engagement

The following diagram outlines a systematic experimental workflow for confirming the cellular target engagement of Derazantinib, progressing from initial biochemical characterization to functional cellular outcomes.

Experimental_Workflow Workflow for Confirming Derazantinib Target Engagement Biochemical_Assay Biochemical Assay (Cell-Free Kinase Assay) Potency Determine IC50 Biochemical_Assay->Potency CETSA Cellular Thermal Shift Assay (CETSA) Target_Binding Confirm Direct Target Binding CETSA->Target_Binding Western_Blot Western Blot (p-FGFR & Downstream) Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Cell_Viability Cell Viability Assay (e.g., MTT) Functional_Effect Measure Functional Effect Cell_Viability->Functional_Effect

Caption: Experimental Workflow for Target Engagement Confirmation.

References

Cross-validation of Derazantinib Racemate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Derazantinib racemate, objectively comparing its performance with other therapeutic alternatives. This document synthesizes experimental data, details methodologies, and visualizes key biological pathways to support informed decision-making in oncological research.

Executive Summary

Derazantinib is an orally bioavailable, multi-kinase inhibitor with potent activity against fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3.[1] It has demonstrated meaningful clinical benefits in patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 genetic aberrations.[2][3] This guide presents a cross-validation of experimental results for Derazantinib, comparing its efficacy and safety profile with other approved FGFR inhibitors, namely pemigatinib and infigratinib. Detailed experimental protocols and signaling pathway diagrams are provided to offer a complete picture of its mechanism of action and clinical potential.

Comparative Efficacy of FGFR Inhibitors in Intrahepatic Cholangiocarcinoma

The following tables summarize the clinical performance of Derazantinib, Pemigatinib, and Infigratinib in patients with previously treated, unresectable locally advanced or metastatic iCCA with FGFR2 fusions or other rearrangements.

Table 1: Efficacy in Patients with FGFR2 Fusions
Efficacy EndpointDerazantinib (FIDES-01, Cohort 1)Pemigatinib (FIGHT-202)Infigratinib (Phase 2)
Overall Response Rate (ORR) 22.3%36%[4]23.1%[5]
Disease Control Rate (DCR) 75.7%[3]82.8% (in a phase 1/2 study)82.8% (in a phase 1/2 study)[6]
Median Progression-Free Survival (PFS) 7.8 months[3]6.9 months[5]7.3 months[5]
Median Overall Survival (OS) 17.2 months[3]21.1 months[5]12.2 months[5]
Table 2: Efficacy in Patients with FGFR2 Mutations or Amplifications
Efficacy EndpointDerazantinib (FIDES-01, Cohort 2)
Overall Response Rate (ORR) 6.8%[3]
Disease Control Rate (DCR) 63.6%[3]
Median Progression-Free Survival (PFS) 8.3 months[3]
Median Overall Survival (OS) 15.9 months[3]

Comparative Safety and Tolerability

The safety profile of Derazantinib has been described as manageable, with a low incidence of certain class-effects of FGFR inhibitors.[2][6]

Table 3: Common Adverse Events (Any Grade)
Adverse EventDerazantinibPemigatinibInfigratinib
Hyperphosphatemia 35%[2]Yes (common)Yes (common)
Fatigue/Asthenia 33%[2]Yes (common)Yes (common)
Nausea 32%[2]Yes (common)Yes (common)
Dry Mouth 27%[2]Yes (common)Yes (common)
Dry Eye 24%[2]Yes (common)Yes (common)
Nail Toxicities 7.5%[2]-Yes (common)
Stomatitis 2.0%[2]Yes (common)Yes (common)
Retinal Events 1.4%[2]--
Palmar-Plantar Erythrodysesthesia 1.4%[2]-Yes (common)

Experimental Protocols

FIDES-01 Clinical Trial (NCT03230318)

The FIDES-01 study is a phase 2, open-label, single-arm trial that evaluated the efficacy of Derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications.[7]

  • Patient Population : Adults with histologically or cytologically confirmed locally advanced, inoperable, or metastatic iCCA with documented FGFR2 gene fusions, mutations, or amplifications who have progressed on at least one prior systemic therapy.[1][7]

  • Dosage and Administration : Patients self-administered 300 mg of Derazantinib orally once daily.[2]

  • Tumor Assessment : Tumor response was assessed by CT or MRI every 8 weeks for the first 6 months and every 12 weeks thereafter, according to RECIST 1.1 criteria.[2]

  • Primary Endpoints : The primary endpoint for the cohort with FGFR2 fusions was ORR. For the cohort with FGFR2 mutations or amplifications, the primary endpoint was PFS at 3 months.[7]

Preclinical In Vitro Assays
  • FGFR Kinase Inhibition Assay : The inhibitory activity of Derazantinib against FGFR isoforms was determined using biochemical assays. Derazantinib demonstrated potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values of 4.5 nM, 1.8 nM, and 4.5 nM, respectively.[8][9]

  • Cell Proliferation Assays : The anti-proliferative activity of Derazantinib was evaluated in cell lines with FGFR dysregulation. These studies showed that Derazantinib induces G1 cell cycle arrest and subsequent apoptosis.[9]

Preclinical In Vivo Xenograft Studies
  • Tumor Growth Inhibition : The in vivo anti-tumor effect of Derazantinib was assessed in athymic mice bearing tumors derived from cell lines with FGFR2 alterations (e.g., SNU-16 and NCI-H716). Derazantinib was effective at inhibiting tumor growth in these xenograft models.[9][10]

Signaling Pathways

Derazantinib is a multi-kinase inhibitor that primarily targets the FGFR signaling pathway. It also exhibits inhibitory activity against other receptor tyrosine kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][11]

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Derazantinib Derazantinib Derazantinib->FGFR

Caption: Derazantinib inhibits the FGFR signaling pathway.

Multi-Kinase Inhibition by Derazantinib

Multi_Kinase_Inhibition cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Derazantinib Derazantinib FGFR FGFR Pathway Derazantinib->FGFR CSF1R CSF1R Pathway Derazantinib->CSF1R VEGFR2 VEGFR2 Pathway Derazantinib->VEGFR2 Proliferation ↓ Tumor Cell Proliferation FGFR->Proliferation ImmuneSuppression ↓ Macrophage-mediated Immune Suppression CSF1R->ImmuneSuppression Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis FIDES_01_Workflow PatientScreening Patient Screening (iCCA with FGFR2 aberrations, progressed on prior therapy) Enrollment Enrollment PatientScreening->Enrollment Treatment Derazantinib 300mg QD Enrollment->Treatment TumorAssessment Tumor Assessment (CT/MRI every 8/12 weeks) Treatment->TumorAssessment DataAnalysis Efficacy & Safety Analysis (ORR, PFS, OS, AEs) TumorAssessment->DataAnalysis

References

Head-to-Head Comparison: Derazantinib Racemate vs. Erdafitinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of targeted therapy for cancers driven by fibroblast growth factor receptor (FGFR) aberrations is rapidly evolving. Among the key players in this space are Derazantinib Racemate and Erdafitinib, two potent FGFR inhibitors that have demonstrated significant clinical activity. This guide provides a detailed, data-driven comparison of these two agents, focusing on their mechanism of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and methodologies to aid researchers in their understanding and future development efforts.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Both Derazantinib and Erdafitinib are orally bioavailable small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and downstream signaling.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, is a known driver of cell proliferation, survival, and angiogenesis in various cancers.[1][3]

Erdafitinib is a pan-FGFR inhibitor with potent activity against FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] It has been shown to inhibit FGFR phosphorylation and signaling, leading to decreased cell viability in cancer cell lines with FGFR genetic alterations.[5] Preclinical models have demonstrated its antitumor activity in xenografts derived from various tumor types, including bladder cancer.[3]

Derazantinib also exhibits pan-FGFR inhibitory activity, with high potency against FGFR1, FGFR2, and FGFR3, and lower potency for FGFR4.[6] Beyond FGFR, Derazantinib has been shown to inhibit other kinases, including colony-stimulating factor 1 receptor (CSF1R), RET, DDR2, PDGFRβ, VEGFR, and KIT.[6][7] The inhibition of CSF1R is of particular interest as it may modulate the tumor microenvironment by targeting tumor-associated macrophages, potentially enhancing anti-tumor immunity.[8][9]

FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization RAS RAS FGFR:f2->RAS PI3K PI3K FGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Derazantinib / Erdafitinib Inhibitor->FGFR:f2 Inhibition

Figure 1: Simplified FGFR signaling pathway and the point of inhibition by Derazantinib and Erdafitinib.

Comparative Kinase Inhibition Profile

A key differentiator between the two inhibitors lies in their kinase selectivity. While both are potent FGFR inhibitors, Derazantinib's broader kinase inhibition profile, particularly its activity against CSF1R, may offer a different therapeutic approach.

Kinase TargetDerazantinib IC50 (nM)Erdafitinib IC50 (nM)
FGFR1 4.5[6]Low nanomolar range[4]
FGFR2 1.8[6]Low nanomolar range[4]
FGFR3 4.5[6]Low nanomolar range[4]
FGFR4 34[6]Low nanomolar range[4]
CSF1R Potent inhibition[8][9]Not reported as a primary target
VEGFR2 Inhibition reported[7]Binds to VEGFR-2[10]
KIT Inhibition reported[6]Binds to c-Kit[10]
RET Inhibition reported[6]Binds to RET[10]
PDGFRβ Inhibition reported[6]Binds to PDGFR-α and PDGFR-β[10]

Table 1: In vitro kinase inhibition profiles of Derazantinib and Erdafitinib.

Pharmacokinetic Properties

The pharmacokinetic profiles of Derazantinib and Erdafitinib influence their dosing schedules and potential for drug-drug interactions.

ParameterThis compoundErdafitinib
Administration Oral[11]Oral[3][4]
Tmax (Median) -2.5 hours[10]
Metabolism -Primarily by CYP2C9 and CYP3A4[10][12]
Protein Binding ->99% (primarily to α1-acid glycoprotein)[10][12]
Elimination Primarily hepatic excretion[11]69% in feces, 19% in urine[12]
Half-life --
Bioavailability Absolute oral bioavailability of 56%[11]-

Table 2: Pharmacokinetic parameters of this compound and Erdafitinib.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trial data for Derazantinib and Erdafitinib is not yet available. However, a comparison of data from their respective clinical trials in similar patient populations can provide insights into their clinical activity.

Urothelial Carcinoma

Erdafitinib is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma (mUC) with susceptible FGFR3 or FGFR2 genetic alterations that has progressed on or after at least one line of prior systemic therapy.[5][13]

Trial (Erdafitinib)Patient PopulationORRMedian PFSMedian OS
BLC3001 (THOR) Cohort 1 mUC with FGFR alterations, progressed after ≥1 line of therapy35.3%[14]5.6 months[14][15]12.1 months[14][15]
BLC2001 (Phase 2) mUC with FGFR alterations40%[16][17][18]5.5 months[19]11.3 months[19]

Table 3: Clinical efficacy of Erdafitinib in urothelial carcinoma.

Derazantinib is also being investigated in urothelial cancer. The FIDES-02 trial is evaluating Derazantinib as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with advanced urothelial cancer harboring FGFR genetic aberrations.[20]

Cholangiocarcinoma

Both drugs have shown promising activity in intrahepatic cholangiocarcinoma (iCCA), a disease where FGFR2 fusions are a common driver.

Trial (Derazantinib)Patient PopulationORRMedian PFSMedian OS
FIDES-01 (Cohort 1) iCCA with FGFR2 fusions21.4%[20]7.8 months[20][21]17.2 months[21]
FIDES-01 (Cohort 2) iCCA with FGFR2 mutations/amplifications6.8%[21]8.3 months[21]15.9 months[21]
Phase 1/2 iCCA with FGFR2 fusions20.7%[22]5.7 months[22]-

Table 4: Clinical efficacy of Derazantinib in intrahepatic cholangiocarcinoma.

For Erdafitinib in cholangiocarcinoma, a phase 1 study showed an objective response rate of 27.3% in patients with cholangiocarcinoma harboring FGFR mutations or fusions.[4]

Safety and Tolerability Profile

The safety profiles of both drugs are generally manageable and consistent with their mechanism of action as FGFR inhibitors. Hyperphosphatemia is a common on-target effect of FGFR inhibition.

Adverse Event (Any Grade)DerazantinibErdafitinib
Hyperphosphatemia 35%[21]73%[23], 77%[19]
Fatigue/Asthenia 33%[21]27.7%[24]
Nausea 32%[21]20.5%[24]
Dry Mouth 27%[21]42.4%[24]
Stomatitis 2.0%[21]37.4%[24], 58%[19]
Diarrhea -30.9%[24], 50%[19]
Dry Eye/Ocular Disorders 24%[21]28%[4]
Nail Disorders 7.5%[21]33%[4]
Palmar-Plantar Erythrodysesthesia 1.4%[21]-

Table 5: Common adverse events associated with Derazantinib and Erdafitinib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays used in the evaluation of FGFR inhibitors.

Kinase Inhibition Assay (General Protocol)

Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant FGFR Kinase - Biotinylated Peptide Substrate - ATP - Test Compound (Derazantinib/Erdafitinib) start->reagents incubation Incubate kinase, substrate, ATP, and test compound reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect phosphorylated substrate (e.g., using HTRF, AlphaScreen) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

Figure 2: General workflow for a kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domains are used. A biotinylated peptide substrate (e.g., poly-Glu-Tyr) and ATP are prepared in a kinase reaction buffer. The test compound (Derazantinib or Erdafitinib) is serially diluted.

  • Kinase Reaction: The kinase, substrate, and test compound are pre-incubated in a microplate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)

Methodology:

  • Cell Seeding: Cancer cell lines with known FGFR alterations are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of Derazantinib or Erdafitinib for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Conclusion

This compound and Erdafitinib are both potent FGFR inhibitors with demonstrated clinical efficacy in FGFR-driven malignancies. Erdafitinib has established its role in the treatment of metastatic urothelial carcinoma. Derazantinib shows promise in intrahepatic cholangiocarcinoma and its unique inhibitory profile against CSF1R may offer additional therapeutic avenues, particularly in combination with immunotherapy.

The choice between these agents in a clinical or research setting will depend on the specific tumor type, the nature of the FGFR alteration, the patient's prior treatments, and the tolerability profile. As more data from ongoing and future clinical trials, including potential head-to-head comparisons, become available, a more definitive understanding of their respective roles in the management of FGFR-driven cancers will emerge. This guide provides a foundational comparison to aid in the current understanding and future investigation of these important targeted therapies.

References

Validating Biomarkers for Derazantinib Racemate Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Derazantinib Racemate with alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors. It is designed to assist researchers, scientists, and drug development professionals in validating biomarkers for drug sensitivity. The content includes a detailed overview of the mechanism of action, comparative efficacy data from clinical trials, and a summary of known resistance mechanisms. Furthermore, this guide offers detailed experimental protocols for key biomarker validation assays and visual diagrams of signaling pathways and experimental workflows to support your research.

Introduction to this compound and the FGFR Signaling Pathway

Derazantinib is an orally bioavailable, multi-kinase inhibitor with potent activity against FGFR1, FGFR2, and FGFR3.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or activating mutations, is a known driver in various cancers, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[2][3] FGFR inhibitors, like Derazantinib, work by blocking the ATP-binding site of the receptor's kinase domain, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_plc_gamma PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCG PLCγ FGFR->PLCG FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription FRS2->GRB2_SOS FRS2->PI3K STAT->Transcription Derazantinib Derazantinib & Other FGFR Inhibitors Derazantinib->FGFR

FGFR Signaling Pathway and Inhibitor Action

Comparative Analysis of FGFR Inhibitors

The landscape of FGFR inhibitors includes several agents with varying selectivity and mechanisms of action. This section provides a comparative overview of this compound and its key alternatives.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of Derazantinib and other prominent FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Derazantinib 4.51.84.534[2]
Infigratinib 0.91.41.060[4][5]
Pemigatinib 0.40.51.230[6]
Erdafitinib 1.22.53.05.7[3][7]
Futibatinib 1.81.31.63.7[8]
Clinical Efficacy in Biomarker-Defined Populations

The clinical utility of FGFR inhibitors is closely tied to the presence of specific genetic alterations in the FGFR genes. The following tables summarize the clinical trial outcomes for Derazantinib and its alternatives in patient populations stratified by these biomarkers.

Intrahepatic Cholangiocarcinoma (iCCA) with FGFR2 Fusions/Rearrangements

DrugTrial (Phase)NORR (%)DCR (%)mPFS (months)mOS (months)Reference(s)
Derazantinib FIDES-01 (II)10321.474.87.817.2[3][9]
Infigratinib Phase II10823.1-7.312.2[10][11]
Pemigatinib FIGHT-202 (II)10735.582.06.921.1[12][13]
Futibatinib FOENIX-CCA2 (II)10341.782.58.920.0[7]

Urothelial Carcinoma with FGFR3 Alterations

DrugTrial (Phase)NORR (%)DCR (%)mPFS (months)mOS (months)Reference(s)
Erdafitinib THOR (III)13645.6-5.612.1[14]

ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: median Progression-Free Survival; mOS: median Overall Survival.

Mechanisms of Resistance to FGFR Inhibitors

A significant challenge in targeted cancer therapy is the development of drug resistance. For FGFR inhibitors, resistance can emerge through on-target mechanisms, such as secondary mutations in the FGFR kinase domain, or off-target mechanisms, involving the activation of bypass signaling pathways.

InhibitorOn-Target Resistance MechanismsOff-Target Resistance MechanismsReference(s)
Derazantinib Data not yet mature, but likely similar to other reversible TKIs.Activation of bypass signaling pathways (e.g., MET, EGFR).[8]
Infigratinib Secondary FGFR2 kinase domain mutations (e.g., V564F, N549H/K).Upregulation of MET signaling.[4][15]
Pemigatinib Secondary FGFR2 gatekeeper mutations.Activation of RAS-MAPK pathway (e.g., KRAS/NRAS mutations).[16]
Erdafitinib Secondary FGFR3 mutations, AKT1, and TP53 mutations.Activation of ERBB or EGFR signaling.[8][17]
Futibatinib Less susceptible to gatekeeper mutations due to covalent binding, but mutations at the covalent binding site (C492) have been reported.Activation of PI3K/mTOR and MAPK pathways.[6][18]

Experimental Protocols for Biomarker Validation

Accurate and reliable biomarker testing is crucial for identifying patients who are most likely to benefit from FGFR inhibitor therapy. This section provides detailed methodologies for the key experimental assays used in biomarker validation.

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery & Preclinical Validation cluster_assay_dev Assay Development & Validation cluster_clinical_validation Clinical Validation Screening Cell Line & PDX Screening (IC50 determination) Genomic_Analysis Genomic & Transcriptomic Analysis (Identify potential biomarkers) Screening->Genomic_Analysis Functional_Validation Functional Validation (e.g., CRISPR, siRNA) Genomic_Analysis->Functional_Validation Assay_Choice Select Appropriate Assay (IHC, FISH, NGS) Functional_Validation->Assay_Choice Protocol_Opt Protocol Optimization & Standardization Assay_Choice->Protocol_Opt Analytical_Validation Analytical Validation (Sensitivity, Specificity, Reproducibility) Protocol_Opt->Analytical_Validation Retrospective Retrospective Analysis of Clinical Samples Analytical_Validation->Retrospective Prospective_Trial Prospective Clinical Trial (Biomarker-stratified) Retrospective->Prospective_Trial Regulatory_Approval Companion Diagnostic Regulatory Approval Prospective_Trial->Regulatory_Approval

Biomarker Validation Workflow
Fluorescence in Situ Hybridization (FISH) for FGFR Gene Rearrangements

Principle: FISH utilizes fluorescently labeled DNA probes to detect specific DNA sequences within chromosomes in tissue samples. For FGFR gene rearrangements, break-apart probes are commonly used. These probes bind to sequences on either side of the FGFR gene. In a normal cell, the two fluorescent signals will be co-localized. In a cell with an FGFR rearrangement, the signals will be separated.

Protocol:

  • Sample Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged slides.

    • Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol washes.

  • Pre-treatment:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 15-30 minutes.

    • Digest the tissue with a pepsin or protease solution to permeabilize the cells.

  • Probe Hybridization:

    • Apply the FGFR break-apart probe mixture to the target area on the slide.

    • Co-denature the probe and target DNA by heating to 75-80°C for 5-10 minutes.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the slides in a stringent wash buffer to remove non-specifically bound probes.

    • Wash in a less stringent buffer to remove residual salt.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the slides with an anti-fade mounting medium.

  • Analysis:

    • Visualize the signals using a fluorescence microscope with appropriate filters.

    • Score a minimum of 50-100 non-overlapping, intact tumor cell nuclei.

    • A positive result is typically defined as >15% of tumor cells showing a break-apart signal pattern (one red and one green signal separated by more than two signal diameters, or a single red or green signal).

Immunohistochemistry (IHC) for FGFR Protein Overexpression

Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue sections. For FGFR, IHC can identify overexpression of the receptor protein, which may be a surrogate marker for gene amplification or other activating alterations.

Protocol:

  • Sample Preparation:

    • Use FFPE tissue sections (4-5 µm thick) on positively charged slides.

    • Deparaffinize and rehydrate as described for FISH.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval, typically in a high pH buffer (e.g., EDTA, pH 9.0) at 95-100°C for 20-40 minutes.

  • Blocking:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Incubate the slides with a validated primary antibody against the specific FGFR of interest at an optimized dilution and time (e.g., overnight at 4°C).

  • Detection System:

    • Apply a secondary antibody conjugated to a polymer-horseradish peroxidase (HRP) complex.

    • Incubate with a chromogen substrate (e.g., DAB - 3,3'-diaminobenzidine) to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the slides through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Evaluate the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.

    • A scoring system (e.g., H-score) can be used to quantify the expression level. A positive result is defined by a pre-determined cutoff score.

Next-Generation Sequencing (NGS) for Comprehensive Genomic Profiling

Principle: NGS allows for the simultaneous sequencing of millions of DNA fragments, enabling the detection of a wide range of genomic alterations, including single nucleotide variants (mutations), insertions and deletions, copy number variations (amplifications), and gene fusions/rearrangements.

Protocol:

  • DNA/RNA Extraction:

    • Extract high-quality DNA and/or RNA from FFPE tumor tissue or a liquid biopsy (circulating tumor DNA).

    • Quantify and assess the quality of the extracted nucleic acids.

  • Library Preparation:

    • Fragment the DNA/RNA to a specific size range.

    • Ligate sequencing adapters to the ends of the fragments.

    • For targeted sequencing, use hybridization-based capture to enrich for the genes of interest (including the FGFR genes).

    • Amplify the captured library via PCR.

  • Sequencing:

    • Sequence the prepared library on an NGS platform (e.g., Illumina, Ion Torrent).

  • Data Analysis (Bioinformatics Pipeline):

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads to a human reference genome.

    • Variant Calling: Identify single nucleotide variants, insertions, and deletions.

    • Copy Number Analysis: Determine gene amplifications and deletions by analyzing read depth.

    • Fusion Detection: Identify gene fusions by detecting reads that span two different genes.

    • Annotation and Interpretation: Annotate the identified alterations with information from various databases to determine their clinical significance.

Logical Relationships of Biomarkers and Drug Sensitivity

The choice of an appropriate FGFR inhibitor may depend on the specific type of FGFR alteration present in the tumor. The following diagram illustrates the general predictive value of different biomarkers for sensitivity to various classes of FGFR inhibitors.

Biomarker_Sensitivity cluster_biomarkers FGFR Biomarkers cluster_inhibitors FGFR Inhibitor Classes Fusion FGFR Fusions (e.g., FGFR2-BICC1) Reversible_TKI Reversible TKIs (Derazantinib, Infigratinib, Pemigatinib, Erdafitinib) Fusion->Reversible_TKI High Sensitivity Irreversible_TKI Irreversible TKIs (Futibatinib) Fusion->Irreversible_TKI High Sensitivity Amplification FGFR Amplification Amplification->Reversible_TKI Variable Sensitivity Amplification->Irreversible_TKI Variable Sensitivity Mutation Activating Mutations (e.g., FGFR3 S249C) Mutation->Reversible_TKI High Sensitivity Mutation->Irreversible_TKI High Sensitivity Resistance_Mutation Acquired Resistance Mutations (e.g., Gatekeeper) Resistance_Mutation->Reversible_TKI Resistance Resistance_Mutation->Irreversible_TKI Potential Sensitivity Next_Gen_TKI Next-Generation TKIs (In development) Resistance_Mutation->Next_Gen_TKI Potential Sensitivity

Biomarker Status and Predicted Drug Sensitivity

This guide is intended to be a valuable resource for the scientific community. The provided data and protocols should be adapted and validated for specific research and clinical applications. As the field of FGFR-targeted therapy continues to evolve, so too will our understanding of the optimal biomarkers and treatment strategies for patients with FGFR-driven cancers.

References

A Comparative Guide to Derazantinib and Other FGFR Inhibitors: A Focus on Chirality and Clinical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of derazantinib with alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors. A key focus is the chiral nature of derazantinib, clarifying its development as a single enantiomer and the implications for its pharmacological profile.

Contrary to the notion of studying a racemate, derazantinib is developed and clinically evaluated as a single enantiomer: (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine[1][2]. This decision to pursue a single enantiomer over a racemic mixture is a common strategy in modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Developing a single, more active and safer enantiomer (the eutomer) can lead to a superior therapeutic index compared to a 1:1 mixture with its less active or potentially harmful counterpart (the distomer).

Comparative Analysis of FGFR Inhibitors

Derazantinib is a potent inhibitor of FGFR1, 2, and 3. Its clinical efficacy and safety profile are best understood in the context of other approved FGFR inhibitors. The following tables summarize the in vitro potency and clinical trial outcomes of derazantinib and its main competitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Select FGFR Inhibitors
DrugFGFR1FGFR2FGFR3FGFR4
Derazantinib 4.5[3]1.8[3]4.5[3]34[3]
Pemigatinib0.4[4][5][6]0.5[4][5][6]1.2[4][5][6]30[4][5][6]
Infigratinib0.9[7][8][9]1.4[7][8][9]1.0[7][8][9]60[7][8][9]
Erdafitinib1.2[10][11][12][13]2.5[10][11][12][13]3.0[10][11][12][13]5.7[10][11][12][13]
Futibatinib3.9[14][15]1.3[14][15]1.6[14][15]8.3[14][15]
Table 2: Comparison of Clinical Efficacy in Key Phase 2/3 Trials
DrugTrialIndicationNORR (%)mPFS (months)mOS (months)
Derazantinib FIDES-01 (Cohort 1)iCCA with FGFR2 fusions10321.48.017.2
PemigatinibFIGHT-202 (Cohort A)Cholangiocarcinoma with FGFR2 fusions/rearrangements10737[4][7]7.0[4][7]17.5[4][7]
InfigratinibCBGJ398X2204Cholangiocarcinoma with FGFR2 fusions/rearrangements10823[16]7.3[17]12.2[17]
ErdafitinibBLC2001Urothelial Carcinoma with FGFR3/2 alterations10140[8][11][18][19][20]5.5[19]11.3[19]
FutibatinibFOENIX-CCA2iCCA with FGFR2 fusions/rearrangements10341.7[5][14]9.0[5]21.7[5]

iCCA: intrahepatic cholangiocarcinoma; ORR: Objective Response Rate; mPFS: median Progression-Free Survival; mOS: median Overall Survival. Note: The approval for infigratinib for this indication was withdrawn in May 2024 due to difficulties in recruiting for the confirmatory trial[16].

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the FGFR signaling pathway targeted by these inhibitors and a general workflow for their preclinical evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylates STAT STAT FGFR:f2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription STAT->Transcription Derazantinib Derazantinib & Other Inhibitors Derazantinib->FGFR:f2 Inhibits ATP binding Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Evaluation start Starting Materials racemate Racemic Derazantinib (Intermediate) start->racemate chiral_sep Chiral Separation (e.g., Preparative HPLC) racemate->chiral_sep r_enantiomer (R)-Derazantinib chiral_sep->r_enantiomer s_enantiomer (S)-Derazantinib chiral_sep->s_enantiomer biochem_assay Biochemical Kinase Assay (IC50 Determination) r_enantiomer->biochem_assay s_enantiomer->biochem_assay cell_assay Cell-Based Proliferation Assay (e.g., FGFR-amplified cell lines) biochem_assay->cell_assay xenograft In Vivo Xenograft Model cell_assay->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Derazantinib Racemate
Reactant of Route 2
Reactant of Route 2
Derazantinib Racemate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.